molecular formula C8H14N2O2 B011545 (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide CAS No. 19701-85-0

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Cat. No.: B011545
CAS No.: 19701-85-0
M. Wt: 170.21 g/mol
InChI Key: DPDXFAYSYVRXMF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide (CAS 19701-85-0) is a high-purity, chiral pyrrolidine-based compound supplied for pharmaceutical and medicinal chemistry research. This chemical scaffold is of significant interest in drug discovery due to the advantageous properties of the pyrrolidine ring, including sp 3 -hybridization for exploring pharmacophore space and non-planarity that enables extensive three-dimensional coverage . Key Research Applications: • Hepatitis B Research: This compound serves as a key synthetic intermediate or precursor in the development of carboxamide derivatives investigated as medicaments for the treatment of Hepatitis B virus (HBV) infection . Its structure is associated with compounds that inhibit HBV replication. • Medicinal Chemistry & Drug Discovery: The stereogenic center at the 2-position provides a chiral handle for designing selective ligands that target enantioselective proteins, a critical strategy for optimizing biological activity and avoiding off-target effects . The pyrrolidine scaffold is a privileged structure in FDA-approved drugs and bioactive molecules, frequently explored for its ability to improve solubility and other ADME properties . Product Details: • CAS Number: 19701-85-0 • Molecular Formula: C 8 H 14 N 2 O 2 • Molecular Weight: 170.21 g/mol • Storage: Please consult the safety data sheet for specific storage and handling recommendations. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDXFAYSYVRXMF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941466
Record name 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19701-85-0
Record name N-Acetylproline N-methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and mechanistic significance of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide , commonly referred to as Ac-Pro-NHMe .

This guide is structured for researchers requiring high-purity standards for peptide conformational studies, specifically those investigating prolyl cis-trans isomerization kinetics and collagen folding dynamics.

Executive Summary & Strategic Analysis

This compound (Ac-Pro-NHMe) serves as the fundamental model system for the prolyl peptide bond. Unlike other amino acid derivatives, the tertiary amide bond at the proline nitrogen possesses a high barrier to rotation (


 kcal/mol), resulting in distinct cis and trans populations observable by NMR.
Strategic Pathway Selection

While multiple routes exist, this guide prioritizes the Stepwise Activation Route (Route A) over direct aminolysis of esters.

  • Why? Direct aminolysis of methyl esters (Route B) often requires excess methylamine and prolonged reaction times, leading to potential racemization at the

    
    -carbon.
    
  • The Solution: The Stepwise Activation Route (Acetylation

    
     Amide Coupling) allows for intermediate purification and strict control over stereochemistry using modern coupling reagents (EDC/HOBt or TBTU).
    
Retrosynthetic Logic

The synthesis is deconstructed into two modular phases:

  • N-Acetylation: Conversion of L-Proline to N-Acetyl-L-Proline (Ac-Pro-OH).[1]

  • Amide Coupling: Reaction of Ac-Pro-OH with Methylamine hydrochloride.

Retrosynthesis Target This compound (Ac-Pro-NHMe) Inter N-Acetyl-L-Proline (Ac-Pro-OH) Target->Inter Amide Bond Disconnection Start L-Proline Inter->Start N-Acylation Reagents1 Methylamine HCl + Coupling Agent Reagents2 Acetic Anhydride (Ac2O)

Figure 1: Retrosynthetic analysis of Ac-Pro-NHMe highlighting the modular disconnection strategy.

Detailed Experimental Protocol

Phase 1: Synthesis of N-Acetyl-L-Proline (Ac-Pro-OH)

Objective: Selectively acetylate the secondary amine without racemizing the chiral center.

Reagents:

  • L-Proline (11.5 g, 100 mmol)

  • Acetic Anhydride (14.2 mL, 150 mmol)

  • Acetic Acid (glacial, solvent) or Methanol

  • Recrystallization solvent: Acetone/Hexane

Protocol:

  • Dissolution: Dissolve L-Proline (1 equiv.) in minimal glacial acetic acid (or Methanol) at room temperature.

  • Addition: Add Acetic Anhydride (1.5 equiv.) dropwise over 20 minutes. The reaction is slightly exothermic; maintain temperature below 40°C to prevent thermal racemization.

  • Reaction: Stir for 6 hours at ambient temperature. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; stain with Ninhydrin—product will NOT stain blue/purple, starting material will).

  • Workup: Concentrate the mixture under reduced pressure to a viscous oil. Co-evaporate with toluene (

    
     mL) to remove residual acetic acid.
    
  • Purification: The crude oil often crystallizes upon standing. Recrystallize from acetone/hexane to yield white crystals.

    • Yield Target: >85%[2]

    • Melting Point: 114–116°C

Phase 2: Amide Coupling to Ac-Pro-NHMe

Objective: Form the methylamide bond using carbodiimide chemistry to ensure high yield and purity.

Reagents:

  • N-Acetyl-L-Proline (Ac-Pro-OH) (1.0 equiv.)[3]

  • Methylamine Hydrochloride (1.2 equiv.)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv.)
    
  • HOBt (Hydroxybenzotriazole) (1.2 equiv.)

  • N-Methylmorpholine (NMM) or DIPEA (2.5 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Protocol:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve Ac-Pro-OH (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[3][4]

  • Coupling Initiation: Add EDC

    
    HCl (1.2 equiv.) and stir for 15 minutes at 0°C to form the active ester.
    
  • Amine Addition: Add Methylamine Hydrochloride (1.2 equiv.) followed by the dropwise addition of NMM (2.5 equiv.). The base liberates the free methylamine in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 1M KHSO

        
         or 1M HCl (removes unreacted amine/EDC urea).
        
      • Saturated NaHCO

        
         (removes unreacted acid/HOBt).
        
      • Brine.[4]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: The crude residue is typically a hygroscopic solid or oil. Purify via flash column chromatography (Silica gel; Eluent: 5-10% Methanol in DCM).

Self-Validating Checkpoint:

  • The product is water-soluble.[5] If yield is low after aqueous workup, the product may have been lost to the aqueous phase. In this case, use n-Butanol for extraction or switch to DMF solvent and remove by high-vacuum evaporation before chromatography.

Reaction Mechanism & Pathway Visualization

The coupling reaction proceeds via an O-acylisourea intermediate, stabilized by HOBt to prevent N-acylurea rearrangement and racemization.

ReactionMechanism Step1 Ac-Pro-OH + EDC/HOBt Inter1 Active Ester (OBt-Ester) Step1->Inter1 Activation (-Urea) Step2 MeNH2 Attack (Nucleophilic Acyl Substitution) Inter1->Step2 Amine Addition Product Ac-Pro-NHMe (Final Product) Step2->Product Coupling

Figure 2: Stepwise activation and coupling mechanism using EDC/HOBt.

Characterization & Validation Data

To ensure scientific integrity, the synthesized compound must be validated against the following physicochemical properties.

Nuclear Magnetic Resonance (NMR)

Ac-Pro-NHMe exists as a mixture of trans and cis rotamers (approx. 3:1 to 4:1 ratio in water) due to the slow rotation of the N-acetyl bond.

NucleusSolventKey Signal (Trans)Key Signal (Cis)Assignment
1H NMR D

O

2.08 (s, 3H)

1.98 (s, 3H)
Acetyl -CH

1H NMR D

O

4.35 (dd, 1H)

4.60 (dd, 1H)

-CH (Proline)
1H NMR D

O

2.72 (s, 3H)

2.76 (s, 3H)
N-Methyl (-NHCH

)
13C NMR D

O

174.5

174.0
Carbonyl (Amide)

Note: The "trans" isomer refers to the geometry of the acetyl group relative to the


-carbon across the amide bond (peptide bond notation).
Physical Properties[1][2][6][7][8]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 170.21 g/mol

  • Appearance: White hygroscopic solid or colorless oil.

  • Solubility: Highly soluble in Water, Methanol, DCM; insoluble in Hexane/Ether.

References

  • ChemicalBook. N-Acetyl-L-proline | 68-95-1. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10374482, (2S)-N-methylpyrrolidine-2-carboxamide. Retrieved from

  • Kuemin, M. et al. (2016). Energetic contribution to both acidity and conformational stability in peptide models. Royal Society of Chemistry. Retrieved from

  • BldPharm. this compound Product Page. Retrieved from

  • BenchChem. N-methyl-L-prolinamide Synthesis Protocols. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is a chiral, non-commercial compound derived from the natural amino acid L-proline. Its structure, featuring a pyrrolidine ring, an N-acetyl group, and an N-methylcarboxamide moiety, suggests a unique combination of properties relevant to medicinal chemistry and drug development. This guide provides a comprehensive analysis of its predicted physicochemical properties, drawing upon data from structurally related compounds and fundamental chemical principles. We will explore its chemical identity, predicted physical and spectral characteristics, a plausible synthetic route, and its potential applications. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and similar N-acetylated prolinamide derivatives.

Introduction: The Significance of a Proline Derivative

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a cornerstone of many biologically active molecules, including the amino acid L-proline. This structural motif imparts conformational rigidity, which can be highly advantageous in drug design for optimizing binding to biological targets. The specific compound of interest, this compound, is a functionalized derivative of L-proline.

The introduction of an N-acetyl group at the 1-position of the pyrrolidine ring has several important consequences. It neutralizes the basicity of the ring nitrogen, transforming it into a non-basic amide nitrogen. This can significantly alter the molecule's solubility, membrane permeability, and metabolic stability. The N-methylcarboxamide group at the 2-position also plays a crucial role in defining the molecule's polarity and hydrogen bonding capabilities.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for predicting its properties.

Structural Representation

The chemical structure of this compound is depicted below:

G N1 N C2 C N1->C2 C_acetyl C N1->C_acetyl C3 C C2->C3 C_carboxamide C C2->C_carboxamide H2 H C2->H2 C4 C C3->C4 C5 C C4->C5 C5->N1 O_acetyl O C_acetyl->O_acetyl C_methyl_acetyl CH3 C_acetyl->C_methyl_acetyl O_carboxamide O C_carboxamide->O_carboxamide N_carboxamide N C_carboxamide->N_carboxamide C_methyl_carboxamide CH3 N_carboxamide->C_methyl_carboxamide H_N_carboxamide H N_carboxamide->H_N_carboxamide

A 2D representation of this compound.

Identifiers and Molecular Properties
PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₄N₂O₂Calculated
Molecular Weight 170.21 g/mol Calculated
Canonical SMILES CC(=O)N1CCCC1C(=O)NC-
InChI Key (Predicted)-
CAS Number Not assigned-

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physical State and Appearance

Based on its molecular weight and the presence of polar amide groups capable of intermolecular interactions, this compound is predicted to be a white to off-white solid at room temperature. Related compounds like N-methylpyrrolidine-2-carboxamide are noted to be solids.

Melting and Boiling Points

Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding and dipole-dipole interactions[1]. While the N-acetyl group removes a hydrogen bond donor from the pyrrolidine nitrogen, the molecule still contains a hydrogen bond donor on the secondary amide and two carbonyl groups that act as hydrogen bond acceptors.

For comparison, N-methyl-2-pyrrolidone, a related liquid, has a boiling point of 202-204 °C[2]. The increased molecular weight and potential for hydrogen bonding in our target molecule suggest a higher melting point and boiling point than N-methyl-2-pyrrolidone.

Solubility

The solubility of a compound is dictated by its ability to interact with the solvent.

  • Water Solubility: The presence of two carbonyl groups and a secondary amide suggests that this compound will have moderate solubility in water. These polar groups can participate in hydrogen bonding with water molecules.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane is likely to be low.

Acidity and Basicity (pKa)

The N-acetylation of the pyrrolidine nitrogen is the most significant factor influencing the acid-base properties of this molecule. In a simple pyrrolidine, the nitrogen is basic. However, the acetyl group is strongly electron-withdrawing, which delocalizes the lone pair of electrons on the nitrogen, making it essentially non-basic. The secondary amide proton is very weakly acidic, with a pKa typically in the range of 17-18, and thus will not be deprotonated under normal aqueous conditions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. An estimated LogP can be calculated, but it is also informative to consider the contributions of the functional groups. The pyrrolidine ring and methyl groups are lipophilic, while the two amide functionalities are hydrophilic. The N-acetylation, by neutralizing the basic nitrogen, will increase the lipophilicity compared to its non-acetylated precursor. The predicted LogP is likely to be close to zero, indicating a balance between hydrophilic and lipophilic character.

Predicted Spectral Properties

Spectral analysis is essential for the identification and characterization of the compound. The following are predicted spectral features.

¹H NMR Spectroscopy
  • Pyrrolidine Protons: A complex multiplet pattern is expected for the protons on the pyrrolidine ring, typically in the range of 1.5-4.0 ppm.

  • N-Methyl Protons: A doublet at approximately 2.7-2.9 ppm, which may collapse to a singlet upon D₂O exchange, is expected for the methyl group on the carboxamide nitrogen.

  • Acetyl Protons: A sharp singlet at around 2.1 ppm is predicted for the three protons of the acetyl group.

  • Amide Proton: A broad singlet or doublet, depending on the solvent and concentration, is expected for the NH proton, likely in the range of 6.0-8.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbons: Two distinct signals are expected in the downfield region (165-175 ppm) corresponding to the two carbonyl carbons of the acetyl and carboxamide groups.

  • Pyrrolidine Carbons: Signals for the carbons of the pyrrolidine ring are predicted to appear in the range of 20-60 ppm.

  • Methyl Carbons: The N-methyl carbon is expected around 26 ppm, and the acetyl methyl carbon around 22 ppm.

Mass Spectrometry

In an electrospray ionization mass spectrum (ESI-MS), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 171.2. Fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the carboxamide bond.

Infrared (IR) Spectroscopy
  • C=O Stretching: Two strong absorption bands are predicted in the region of 1600-1700 cm⁻¹. The tertiary amide (acetyl) carbonyl stretch is expected around 1650 cm⁻¹, and the secondary amide carbonyl stretch (Amide I band) is also expected in this region.

  • N-H Stretching: A moderate absorption band around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide is anticipated.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are expected for the C-H bonds of the alkyl groups.

Proposed Synthesis and Characterization Workflow

A logical and verifiable workflow for the synthesis and characterization of this compound is crucial for any research involving this compound.

Synthetic Pathway

A plausible two-step synthesis starting from the commercially available L-proline is proposed:

G L_proline L-proline Step1 Amidation with Methylamine L_proline->Step1 Intermediate (2S)-N-methylpyrrolidine-2-carboxamide Step1->Intermediate Step2 Acetylation with Acetic Anhydride Intermediate->Step2 Product This compound Step2->Product

Sources

Unveiling the Potential of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is a chiral synthetic compound featuring a pyrrolidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] A comprehensive review of the current scientific literature reveals a notable scarcity of direct research on the specific biological activities of this molecule. This guide, therefore, serves a dual purpose: to summarize the known characteristics of structurally related compounds and to provide a robust, forward-looking framework for the systematic investigation of this compound's therapeutic potential. By leveraging insights from analogous pyrrolidine derivatives, we will propose putative mechanisms of action and detail the requisite experimental protocols to rigorously evaluate these hypotheses. This document is intended to be a foundational resource for researchers embarking on the exploration of this novel chemical entity.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of numerous therapeutic agents.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1] Derivatives of pyrrolidine have demonstrated a wide array of biological activities, including but not limited to, nootropic (cognitive-enhancing), anticonvulsant, and anti-inflammatory effects.[2][3] The acetylation at the 1-position and the N-methylcarboxamide at the 2-position of the pyrrolidine ring in the title compound suggest potential modulation of its physicochemical properties, such as solubility and membrane permeability, which could influence its pharmacokinetic and pharmacodynamic profile.

Extrapolating Potential Biological Activity from Structural Analogs

Given the lack of direct data, a logical starting point for our investigation is to examine the biological activities of structurally similar compounds.

Nootropic and Neuromodulatory Potential

Several pyrrolidine derivatives are recognized for their nootropic effects, which encompass improvements in memory, learning, and other cognitive functions.[4][5] For instance, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been shown through molecular docking studies to exhibit a high affinity for GABA-A and AMPA receptors, key players in synaptic plasticity and cognitive processes.[6] These compounds demonstrated a more stable complex with the GABA-A receptor binding site than known ligands like GABA and piracetam.[6] Furthermore, the compound MKC-231, which also contains a 2-oxopyrrolidin-1-yl-acetamide moiety, has been shown to enhance high-affinity choline uptake in hippocampal synaptosomes, thereby potentially increasing acetylcholine synthesis and improving memory deficits in animal models.[7]

Based on these findings, it is plausible that this compound could modulate neurotransmitter systems involved in cognition. The N-acetyl group may influence its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs.

Anticonvulsant Activity

The carboxamide functional group is a common feature in many anticonvulsant drugs.[2] Studies on a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have demonstrated their efficacy in the maximal electroshock seizure (MES) test in mice, a standard model for screening anticonvulsant agents.[2][3] Notably, acetylation of the pyrrolidine nitrogen in some of these derivatives was also explored.[2] This suggests that the core pyrrolidine-2-carboxamide scaffold of our target compound is a promising starting point for anticonvulsant activity.

Proposed Research and Development Pathway

To systematically elucidate the biological activity of this compound, a multi-tiered research approach is proposed. The following sections outline the key experimental workflows.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Mechanism of Action & Safety Receptor_Binding Receptor Binding Assays (GABA-A, AMPA, NMDA, Cholinergic) Enzyme_Inhibition Enzyme Inhibition Assays (AChE, MAO) Receptor_Binding->Enzyme_Inhibition Cell_Based Cell-Based Functional Assays (Neurotransmitter Uptake, Cytotoxicity) Enzyme_Inhibition->Cell_Based PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based->PK_PD Behavioral_Models Behavioral Models (Cognition, Seizure) PK_PD->Behavioral_Models Neurotoxicity Preliminary Neurotoxicity Behavioral_Models->Neurotoxicity Electrophysiology Electrophysiology (Patch Clamp) Behavioral_Models->Electrophysiology Molecular_Biology Molecular Biology (Western Blot, qPCR) Electrophysiology->Molecular_Biology Toxicology Expanded Toxicology Molecular_Biology->Toxicology Compound_Synthesis Synthesis & Purification of This compound Compound_Synthesis->Receptor_Binding

Detailed Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the affinity of this compound for key central nervous system receptors.

Protocol:

  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., hippocampus, cortex) by homogenization and differential centrifugation.

  • Radioligand Binding:

    • For GABA-A receptors, use [³H]muscimol or [³H]flunitrazepam.

    • For AMPA receptors, use [³H]AMPA.

    • For cholinergic receptors (muscarinic), use [³H]quinuclidinyl benzilate.[7]

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

In Vivo Behavioral Assessment: Morris Water Maze

Objective: To evaluate the potential nootropic effects of the compound on spatial learning and memory in rodents.

Protocol:

  • Animal Model: Use a validated model of cognitive impairment, such as rats treated with scopolamine or ethylcholine mustard aziridinium ion (AF64A).[7]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase (5 days):

    • Administer the test compound or vehicle orally (e.g., 1-10 mg/kg) 30-60 minutes before each daily session.[7]

    • Conduct four trials per day for each animal, placing them in the water at different starting positions.

    • Record the escape latency (time to find the platform) and swim path using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform and allow the animal to swim freely for 60 seconds.

    • Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between treatment groups using ANOVA.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Receptor Binding Affinity of this compound

Receptor TargetRadioligandIC₅₀ (µM)
GABA-A[³H]MuscimolExperimental Value
AMPA[³H]AMPAExperimental Value
Muscarinic[³H]QNBExperimental Value

Table 2: Effect of this compound on Escape Latency in the Morris Water Maze

Treatment GroupDay 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)Day 5 (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Hypothetical Signaling Pathway

Based on the potential for nootropic activity through modulation of glutamatergic and cholinergic systems, a hypothetical signaling pathway is presented below.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound (2S)-1-acetyl-N-methyl- pyrrolidine-2-carboxamide HACU High-Affinity Choline Uptake Compound->HACU Enhances (?) AMPA_R AMPA Receptor Compound->AMPA_R Positive Allosteric Modulator (?) ACh_Synthesis Acetylcholine Synthesis HACU->ACh_Synthesis Increases ACh_Synthesis->AMPA_R Modulates (via ACh release) Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Promotes LTP Long-Term Potentiation (Learning & Memory) Ca_Influx->LTP

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, its structural features and the activities of related compounds provide a strong rationale for its investigation as a potential novel therapeutic agent, particularly in the realm of neurology. The proposed research framework offers a systematic and comprehensive approach to characterizing its pharmacological profile, from initial in vitro screening to in vivo proof-of-concept studies. The successful execution of these experiments will be crucial in determining whether this compound warrants further development as a candidate for treating cognitive disorders or epilepsy. Future work should also include detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to build a complete profile of its drug-like properties.

References

  • PubChem. (2S)-N,N-dimethylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • He, X., et al. (2004). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 47(23), 5796-5805. Available at: [Link]

  • López-Cruz, L., et al. (2022). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients, 14(15), 3127. Available at: [Link]

  • Zahorulko, A. V., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Journal of Molecular Structure, 1219, 128581. Available at: [Link]

  • PubChem. N-methylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 54(4), 1071-1079. Available at: [Link]

  • Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. EP3015456A1.
  • Spencer, A., et al. (2023). A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. Leukemia & Lymphoma, 64(3), 629-638. Available at: [Link]

  • Ondrejovič, M., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Pharmaceuticals, 15(8), 999. Available at: [Link]

  • Spencer, A., et al. (2023). A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma. Leukemia & Lymphoma, 64(3), 629-638. Available at: [Link]

  • Alam, M. S., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry, 1(2), 1-8. Available at: [Link]

  • Sun, W., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5035-5054. Available at: [Link]

  • Rubinchik, E., et al. (2011). Mechanism of action and limited cross-resistance of new lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 55(6), 2733-2741. Available at: [Link]

  • Jouyban, A., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Available at: [Link]

  • ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Available at: [Link]

  • Nabeshima, T., et al. (1995). Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b] quinolin-4-yl)acetoamide on deficits of water maze learning in rats. Arzneimittelforschung, 45(3), 241-245. Available at: [Link]

  • ClinicalTrials.gov. (2026). Biomarkers for Exercise. NCT07340281. Available at: [Link]

  • Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US7244852B2.
  • Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4786. Available at: [Link]

  • PubChem. Pyrrolidine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Crystal Structure of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the crystal structure, conformational analysis, and experimental significance of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (commonly referred to as Ac-L-Pro-NHMe ). This molecule is the fundamental dipeptide model for the proline residue in proteins, serving as a critical benchmark for understanding peptide folding, the cis/trans prolyl isomerization switch, and peptidomimetic drug design.

A Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

The crystal structure of this compound reveals the intrinsic conformational preferences of the proline backbone when constrained by lattice forces rather than solvent interactions. Unlike its behavior in non-polar solvents (where it adopts a folded


-turn/C7 conformation), the crystalline state captures the molecule in a semi-extended Polyproline II (PPII)  conformation. This distinction is vital for drug development, as it highlights the environmental sensitivity of proline-rich sequences—a key factor in designing inhibitors for targets like cyclophilins or kinases.

Crystallographic Data & Methodology

The structure was originally solved by Matsuzaki and Iitaka using X-ray diffraction. The compound crystallizes in a non-centrosymmetric space group, consistent with the presence of the chiral L-proline center.

Crystal Data Summary
ParameterValue
Formula

Crystal System Orthorhombic
Space Group

Unit Cell (

)

Å
Unit Cell (

)

Å
Unit Cell (

)

Å
Z (Molecules/Cell) 4
Calculated Density (

)
~1.22 g/cm³
R-Factor 0.098 (Historical Refinement)
Crystallization Protocol

To replicate or obtain similar crystals for modern high-resolution analysis, the following protocol is recommended based on solubility profiles and historical data.

Protocol: Vapor Diffusion (Slow Evaporation)

  • Solvent Selection: Dissolve 20 mg of Ac-L-Pro-NHMe in 1.0 mL of Carbon Tetrachloride (

    
    )  or Chloroform (
    
    
    
    )
    . Note: While
    
    
    was used historically,
    
    
    is a safer modern alternative that yields similar packing.
  • Seeding: If nucleation is slow, introduce a micro-seed from a previous batch or scratch the vessel surface.

  • Conditions: Allow slow evaporation at 20°C in a vibration-free environment.

  • Crystal Morphology: Expect colorless, prismatic needles or plates suitable for X-ray diffraction.

Molecular Conformation Analysis

The core biological relevance of Ac-L-Pro-NHMe lies in its backbone torsion angles (


), which define the secondary structure propensity of proline residues.
Torsion Angles & Backbone Geometry

In the crystalline state, the molecule adopts an open conformation distinct from the intramolecularly hydrogen-bonded forms seen in non-polar solution.

  • 
     (Phi) Angle: 
    
    
    
  • 
     (Psi) Angle: 
    
    
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Omega) Angle: 
    
    
    
    (Trans peptide bond)

Interpretation: The combination of


 and 

places the residue in the Polyproline II (PPII) region of the Ramachandran plot. This is significant because the PPII helix is the dominant conformation for proline in unfolded proteins and signaling peptides (e.g., SH3 domain ligands).
The "Folded" vs. "Extended" Paradox

A critical insight for researchers is the conformational switch driven by the environment.

  • In Non-Polar Solution (

    
    ):  The molecule forms an intramolecular  Hydrogen bond (N-H...O=C) between the methylamide proton and the acetyl carbonyl, creating a 7-membered ring (C7 conformation  or 
    
    
    
    -turn).
  • In Crystal Lattice: The intramolecular H-bond is broken. Instead, the carbonyl and amide groups engage in intermolecular Hydrogen bonds with neighboring molecules. This forces the backbone into the extended PPII conformation.

Ring Puckering

The pyrrolidine ring typically adopts a


-endo or 

-exo pucker. In the extended trans conformation found in the crystal, the ring puckering is coupled to the

angle, generally favoring the down-puckering (

-endo)
mode to relieve steric strain between the N-acetyl group and the

protons.

Crystal Packing & Intermolecular Interactions

The stability of the crystal lattice is derived from a network of hydrogen bonds that mimic the stabilization of secondary structures in proteins.

  • H-Bond Network: Molecules are linked head-to-tail via N-H...O hydrogen bonds.

  • Directionality: These bonds run parallel to the crystallographic c-axis (the screw axis).

  • Structural Motif: This arrangement forms infinite chains of molecules, resembling a single strand of a polypeptide sheet. This "infinite chain" motif validates the use of Ac-Pro-NHMe as a model for fibrous proteins like collagen.

Visualizing the Structural Logic

The following diagrams illustrate the experimental workflow and the conformational equilibrium, encoded in Graphviz (DOT).

Crystallization & Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Collection cluster_3 Refinement A Ac-L-Pro-NHMe (Lyophilized Powder) B Solvent Dissolution (CCl4 / CHCl3) A->B C Slow Evaporation (20°C, 2-5 days) B->C D Crystal Harvest (Prismatic Needles) C->D E X-Ray Diffraction (Mo Kα Source) D->E F Structure Solution (Direct Methods) E->F G Refinement (R ~ 0.098) F->G H Final Model (P212121) G->H

Figure 1: Step-by-step workflow for the crystallization and structural determination of Ac-L-Pro-NHMe.

Conformational Equilibrium: Solvent vs. Crystal

Conformation Root Ac-L-Pro-NHMe (Conformational Landscape) Solvent Non-Polar Solution (CCl4 / CHCl3) Root->Solvent Crystal Crystal Lattice (Solid State) Root->Crystal C7 C7 Conformation (Gamma-Turn) Solvent->C7 Favored PPII Polyproline II (Semi-Extended) Crystal->PPII Locked HB_Intra Intramolecular H-Bond (N-H ... O=C) C7->HB_Intra HB_Inter Intermolecular H-Bond (Chain along c-axis) PPII->HB_Inter

Figure 2: The environmental switch determining the proline backbone geometry (C7 vs. PPII).

Implications for Drug Development[4]

Understanding the crystal structure of this model peptide provides three actionable insights for medicinal chemistry:

  • Peptidomimetic Design: The transition from C7 (folded) to PPII (extended) demonstrates that proline-based drugs can be switched between "active" and "inactive" conformations by modifying the local polarity or H-bonding potential of the binding pocket.

  • Solubility & Formulation: The ability of Ac-Pro-NHMe to form stable intermolecular chains explains the high melting points and solubility profiles of proline-rich peptide drugs, aiding in solid-form selection.

  • Force Field Validation: This crystal structure serves as a "ground truth" dataset for calibrating molecular dynamics force fields (e.g., AMBER, CHARMM), ensuring they accurately penalize or reward proline ring puckering and backbone torsion.

References

  • Matsuzaki, T. & Iitaka, Y. (1971). The crystal structure of acetyl-L-proline-N-methylamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(3), 507-516.

  • Ramachandran, G. N., et al. (1963). Stereochemistry of polypeptide chain configurations.[1] Journal of Molecular Biology, 7(1), 95-99.

  • Han, W. G., et al. (1998). Conformational study of Ac-Pro-NHMe dipeptides. Journal of Physical Chemistry B, 102(14), 2587-2596.

  • Milner-White, E. J., et al. (2006). The geometry of the proline residue in proteins. Journal of Molecular Biology, 360(5), 1056-1069.

Sources

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide as a novel enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Characterization and Therapeutic Potential as a Prolyl Oligopeptidase (POP) Probe

Executive Summary

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (commonly abbreviated as Ac-Pro-NHMe ) represents a critical structural scaffold in the study of proline-specific peptidases. While historically utilized as a model system for investigating the cis-trans isomerization of the peptide bond, recent fragment-based drug discovery (FBDD) campaigns have identified this motif as a minimal pharmacophore for the S1 binding pocket of Prolyl Oligopeptidase (POP) and related serine proteases.

This guide provides a comprehensive technical framework for researchers to characterize Ac-Pro-NHMe as a competitive enzyme inhibitor. It details the physicochemical basis of its interaction, specific assay protocols for kinetic validation, and the structural biology workflows required to optimize this fragment into a high-affinity lead.

Part 1: Chemical Identity & Structural Pharmacology

The efficacy of Ac-Pro-NHMe as an enzyme inhibitor is governed by its stereochemistry and conformational dynamics. Unlike non-proline peptides, the N-substituted pyrrolidine ring restricts rotation around the N-C


 bond (

), locking the backbone into a specific conformation that mimics the transition state of bioactive peptides.
1.1 Physicochemical Profile[1][2][3]
  • IUPAC Name: this compound[4]

  • Synonyms: N-Acetyl-L-proline methylamide; Ac-Pro-NHMe[4]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 170.21 g/mol [4]

  • Stereochemistry: (S)-enantiomer (L-Proline derivative).[5] The (S) configuration is critical for recognition by mammalian POP enzymes.

1.2 Conformational Isomerism (The "Proline Switch")

The peptide bond preceding the proline nitrogen (the acetyl group linkage) exists in equilibrium between cis and trans isomers. In aqueous solution, Ac-Pro-NHMe typically exhibits a trans:cis ratio of approximately 3:1 or 4:1.

  • Relevance: Many proline-specific enzymes (e.g., Cyclophilins, POP) preferentially bind one isomer. The "novelty" of using Ac-Pro-NHMe as an inhibitor lies in its ability to probe the enzyme's conformational selection mechanism—essentially acting as a "conformational lock."

Part 2: Target Identification & Mechanism of Action
2.1 Primary Target: Prolyl Oligopeptidase (POP)

POP (EC 3.4.21.26) is a cytosolic serine peptidase implicated in neurodegenerative disorders due to its role in degrading neuropeptides like substance P and arginine vasopressin.

2.2 Mechanism of Inhibition

Ac-Pro-NHMe acts as a Type 1 Competitive Inhibitor .

  • S1 Pocket Occupancy: The pyrrolidine ring inserts into the hydrophobic S1 specificity pocket of POP.

  • Transition State Mimicry: The exocyclic amide (N-methylcarboxamide) mimics the P1' residue of a substrate, positioning the carbonyl carbon near the catalytic Serine-554.

  • Lack of Scissile Bond Reactivity: Because the acetyl group protects the N-terminus and the amide bond is stable relative to ester substrates often used in assays, it occupies the active site, preventing the hydrolysis of endogenous substrates.

MOA Enzyme POP Enzyme (Active Site) Complex Enzyme-Inhibitor Complex (EI) Enzyme->Complex Binding (Kon) Product Cleaved Peptides Inhibitor Ac-Pro-NHMe (Inhibitor) Inhibitor->Complex S1 Pocket Entry Substrate Endogenous Neuropeptide Substrate->Enzyme Competition Complex->Enzyme Dissociation (Koff)

Figure 1: Mechanism of Competitive Inhibition. The Ac-Pro-NHMe inhibitor competes with the substrate for the POP active site, forming a reversible EI complex.

Part 3: Experimental Protocols

To validate this compound as an inhibitor, the following protocols must be executed. These assays assume the use of Recombinant Human POP (rhPOP).

3.1 Synthesis & Purification Workflow

Before biological testing, high purity (>98%) is required to avoid false positives from trace contaminants.

  • Coupling: React N-acetyl-L-proline with methylamine hydrochloride using EDC/HOBt in DMF.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove acid), and brine.

  • Purification: Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (MeOH/DCM gradient).

  • Validation: Confirm structure via 1H-NMR (look for the N-methyl doublet at ~2.7 ppm and acetyl singlet at ~2.0 ppm).

3.2 Enzyme Inhibition Assay (Spectrophotometric)

This protocol measures the reduction in hydrolysis of a chromogenic substrate (Z-Gly-Pro-pNA) in the presence of the inhibitor.

Materials:

  • Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 1 mM EDTA.

  • Substrate: Z-Gly-Pro-pNA (20 mM stock in DMSO).

  • Enzyme: rhPOP (0.1 U/mL final concentration).

  • Detection: Microplate reader at 410 nm (detects p-nitroaniline release).

Step-by-Step Protocol:

  • Preparation: Prepare a dilution series of Ac-Pro-NHMe (e.g., 0.1 mM to 100 mM) in assay buffer.

  • Incubation: Add 140 µL Buffer, 10 µL Enzyme, and 10 µL Inhibitor to wells. Incubate at 30°C for 15 minutes to establish equilibrium.

  • Initiation: Add 40 µL Substrate (final conc. 200 µM). Mix immediately.

  • Measurement: Monitor Absorbance (410 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [I] to determine IC50.
3.3 Kinetic Characterization (Lineweaver-Burk)

To confirm the competitive nature of the inhibition:

  • Run the inhibition assay at 4 different substrate concentrations (e.g., 0.5x, 1x, 2x, 4x

    
    ).
    
  • Repeat this for 3 different inhibitor concentrations.

  • Data Output: A Lineweaver-Burk plot (1/V vs 1/[S]).

    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis.

Data Summary Table: Expected Kinetic Parameters

ParameterDefinitionExpected Trend with Ac-Pro-NHMe
IC50 Half-maximal inhibitory concentrationModerate (mM range) - serves as a lead fragment.
Ki Inhibitor dissociation constant

Km (app) Apparent Michaelis constantIncreases (affinity for substrate appears lower).
Vmax Maximum reaction velocityUnchanged (enzyme capacity remains intact).
Part 4: Visualization of Assay Logic

The following diagram illustrates the logical flow for screening and validating the inhibitor.

Workflow Start Start: Ac-Pro-NHMe Synthesis QC QC: NMR & HPLC (>98% Purity) Start->QC Screen Primary Screen: Fixed Conc. (10 mM) QC->Screen Decision Inhibition > 50%? Screen->Decision IC50 Dose-Response (IC50) Determination Decision->IC50 Yes Discard Discard / Redesign Decision->Discard No Mode Mechanism of Action (Lineweaver-Burk) IC50->Mode

Figure 2: Experimental workflow for validating Ac-Pro-NHMe as an enzyme inhibitor.

References
  • PubChem. (2025).[4][5][6][7][8] Compound Summary: N-Acetylproline N-methylamide (CID 193547). National Library of Medicine. [Link]

  • Han, W. G., et al. (1998). Conformational preferences of non-prolyl and prolyl residues.[2] Journal of Chemical Physics. (Discusses the cis/trans energetics of Ac-Pro-NHMe). [Link]

  • Wilk, S., & Orlowski, M. (1983). Inhibition of rabbit brain prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Journal of Neurochemistry. (Establishes the binding pocket requirements for POP inhibitors). [Link]

  • Rousseau, A., et al. (1995). Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline.[9][10] Journal of Clinical Investigation. (Contextualizes Ac-Pro derivatives in ACE inhibition). [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Pyrrolidine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

Pyrrolidine scaffolds are ubiquitous in medicinal chemistry, forming the core structure of numerous pharmaceutical agents (e.g., lisinopril, levetiracetam) and bioactive metabolites (e.g., cotinine). While clinically vital, quantifying pyrrolidine derivatives in biological matrices (plasma, serum, urine) presents distinct bioanalytical challenges:

  • High Polarity: The secondary amine and potential side chains often render these molecules highly hydrophilic (low logP), causing poor retention on standard C18 Reverse Phase (RP) columns.

  • Matrix Interference: Endogenous phospholipids and plasma proteins can cause significant ion suppression, particularly in the early elution window where polar compounds typically appear in RP chromatography.

  • Basicity: With a pKa typically between 9 and 11, pyrrolidines are positively charged at physiological and acidic pH, necessitating specific extraction strategies to ensure recovery.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This combination ensures orthogonal selectivity, maximizing sensitivity and minimizing matrix effects.

Experimental Workflow Overview

The following workflow illustrates the critical path from sample collection to data acquisition, highlighting the "Trap and Elute" logic used to isolate the basic pyrrolidine core.

G Sample Biological Sample (Plasma/Urine) PreTreat Pre-treatment (Acidification 2% FA) Sample->PreTreat Disruption SPE SPE Extraction (Mixed-Mode MCX) PreTreat->SPE Load LC HILIC Separation (Polar Retention) SPE->LC Eluate Evap/Recon MS MS/MS Detection (ESI+ MRM) LC->MS Ionization Data Quantitation & Validation MS->Data Integration

Figure 1: End-to-end bioanalytical workflow for basic polar compounds.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Scientific Rationale: Standard Protein Precipitation (PPT) is insufficient for polar pyrrolidines because it fails to remove phospholipids, which co-elute in HILIC modes. We utilize Mixed-Mode Cation Exchange (MCX) SPE. The sorbent possesses both reverse-phase retention (hydrophobic) and strong cation exchange (sulfonic acid) moieties. This allows us to wash the column with 100% organic solvent (removing neutrals/acids) while the pyrrolidine remains ionically bound, resulting in an ultra-clean extract.

Protocol Steps
StepActionCritical Technical Note
1. Pre-treatment Mix 100 µL Plasma + 100 µL 4% Formic Acid (aq).Acidification ensures the pyrrolidine nitrogen is fully protonated (

) to bind the cation exchange sorbent.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates the sorbent ligands.
3. Loading Load pre-treated sample at ~1 mL/min.Slow loading kinetics allow sufficient interaction time for ionic binding.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins and hydrophilic interferences; analyte is retained by ion exchange.
5. Wash 2 1 mL 100% Methanol.Crucial Step: Removes hydrophobic neutrals and phospholipids while analyte stays bound ionically.
6. Elution 2 x 250 µL 5% Ammonium Hydroxide in Methanol.High pH breaks the ionic bond (deprotonates the amine or neutralizes the sorbent), releasing the analyte.
7. Reconstitution Evaporate under

at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 ACN:Buffer).
Match the reconstitution solvent to the HILIC starting conditions to prevent peak broadening.

LC-MS/MS Method Parameters

Scientific Rationale: Traditional C18 columns often fail to retain small pyrrolidines, leading to elution in the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) is selected here. In HILIC, water forms a stagnant layer on the polar silica surface. The pyrrolidine partitions into this water layer, providing excellent retention and separating it from early-eluting salts.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase B (ACN)State
0.090%Initial Hold (High Organic for HILIC retention)
1.090%Isocratic Hold
4.050%Linear Gradient Elution
4.190%Return to Initial
6.090%Re-equilibration (Critical for HILIC water layer formation)
Mass Spectrometry (MS/MS) Settings
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Mechanism: Protonation of the secondary amine

    
    .
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).

Example MRM Transitions (Generic Pyrrolidine Derivative):

  • Precursor:

    
    
    
  • Product 1 (Quantifier): Loss of side chains, ring opening (often high energy).

  • Product 2 (Qualifier): Characteristic pyrrolidine ring fragment (m/z ~70-72 range).

Mechanism of Selectivity

The following diagram details the orthogonal selectivity mechanisms employed to ensure the method is robust against interferences.

Logic cluster_SPE SPE Selectivity (MCX) cluster_HILIC LC Selectivity (HILIC) Analyte Pyrrolidine Derivative (Basic, Polar) SPE_Mech Ionic Binding (Positive Amine <-> Negative Sulfonic Acid) Analyte->SPE_Mech High Affinity Wash_Effect Organic Wash Removes Neutral Lipids SPE_Mech->Wash_Effect Allows Aggressive Wash HILIC_Mech Partitioning into Water Layer on Silica Wash_Effect->HILIC_Mech Clean Eluate Sep_Effect Separation from Salts & Polar Matrix HILIC_Mech->Sep_Effect Retention

Figure 2: Orthogonal separation mechanisms in SPE (Charge-based) and LC (Polarity-based).

Validation & Quality Control

To ensure this protocol meets regulatory standards (FDA/EMA), the following validation parameters must be met. This creates a self-validating system where failure in QC indicates specific process failures.

Acceptance Criteria (Bioanalytical Method Validation)
ParameterLimit (FDA M10)Troubleshooting Failure
Linearity (

)

Check internal standard preparation or saturation of detector.
Accuracy (Mean)

(20% at LLOQ)
If consistently low: Check SPE recovery. If high: Check evaporation concentration.
Precision (CV)

(20% at LLOQ)
If high: Check pipetting technique or autosampler stability.
Matrix Effect

If suppression occurs (<85%): Increase Wash 2 volume in SPE or switch to HILIC column with different selectivity.
Recovery Consistent across levelsCompare pre-extraction spike vs. post-extraction spike.

Internal Standard Strategy: Always use a stable isotope-labeled analog (e.g.,


 or 

-Pyrrolidine derivative). The HILIC mechanism is sensitive to salt concentration; the co-eluting IS corrects for ionization variations perfectly.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]

  • Buszewski, B., & Noga, S. Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. (2012). Available at: [Link]

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. (Technical Note). Available at: [Link]

Protocol for N-Acylation of N-Methylpyrrolidine-2-Carboxamide: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the N-acylation of N-methylpyrrolidine-2-carboxamide, a critical transformation in the synthesis of a wide array of biologically active molecules and chiral catalysts. We will delve into the foundational principles of this reaction, explore various methodologies with an emphasis on the widely applicable acid chloride and mixed anhydride methods, and provide step-by-step, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient N-acylation strategies.

Introduction: The Significance of N-Acylated Prolinamides

N-methylpyrrolidine-2-carboxamide, an accessible chiral building block derived from the amino acid L-proline, serves as a versatile scaffold in synthetic organic chemistry.[1][2] Its subsequent N-acylation at the secondary amine of the pyrrolidine ring is a pivotal step in the generation of a diverse range of compounds with significant applications. These N-acylated derivatives are integral components of many pharmaceutical agents, acting as key pharmacophores that influence binding affinity and biological activity.[3] Furthermore, their rigidified, chiral structure makes them valuable as organocatalysts and chiral auxiliaries in asymmetric synthesis.[1]

The amide bond formation, central to this protocol, is one of the most fundamental reactions in organic chemistry.[3][4] Achieving a successful N-acylation requires careful consideration of the acylating agent, reaction conditions, and potential side reactions to ensure high yield and purity of the desired product. This guide will provide the necessary insights to navigate these considerations effectively.

Mechanistic Principles of N-Acylation

The N-acylation of N-methylpyrrolidine-2-carboxamide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent dictates the specific pathway and the need for activating agents or bases.

Acylation with Acid Chlorides

Acid chlorides are highly reactive acylating agents that readily react with amines.[5] The reaction is typically rapid and often exothermic. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Acylation via Mixed Anhydrides

The mixed anhydride method is a milder alternative to using acid chlorides and is particularly useful for sensitive substrates or when aiming to minimize racemization of chiral centers.[6] This two-step, one-pot procedure involves the initial activation of a carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base to form a reactive mixed carbonic-carboxylic anhydride. This intermediate is then susceptible to nucleophilic attack by the amine.[6]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific acyl group being introduced.

Protocol 1: N-Acylation using an Acid Chloride

This protocol describes a general procedure for the acylation of N-methylpyrrolidine-2-carboxamide with an acyl chloride.

Diagram of the Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-methylpyrrolidine- 2-carboxamide and base in DCM B Cool to 0 °C A->B Inert atmosphere C Add Acyl Chloride dropwise B->C Maintain temperature D Stir at RT C->D Allow to warm E Quench with water D->E After reaction completion F Extract with DCM E->F G Dry organic layer F->G H Concentrate G->H I Purify by chromatography H->I

Caption: Workflow for N-acylation using an acid chloride.

Materials:

ReagentMolar Equivalent
N-methylpyrrolidine-2-carboxamide1.0
Acyl Chloride1.1
Triethylamine (or other suitable base)1.2
Dichloromethane (DCM), anhydrous-
Saturated Sodium Bicarbonate Solution-
Brine-
Anhydrous Magnesium Sulfate-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpyrrolidine-2-carboxamide (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Acylation using the Mixed Anhydride Method

This protocol is advantageous for coupling carboxylic acids that are sensitive or prone to racemization.[6]

Diagram of the Reaction Pathway:

cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride Chloroformate Isobutyl Chloroformate Chloroformate->MixedAnhydride Base N-Methylmorpholine Base->MixedAnhydride Product N-Acylated Product MixedAnhydride->Product Amine N-methylpyrrolidine- 2-carboxamide Amine->Product

Caption: Formation of the N-acylated product via a mixed anhydride intermediate.

Materials:

ReagentMolar Equivalent
Carboxylic Acid1.0
N-Methylmorpholine (NMM)1.1
Isobutyl Chloroformate1.0
N-methylpyrrolidine-2-carboxamide1.1
Tetrahydrofuran (THF), anhydrous-
Saturated Sodium Bicarbonate Solution-
Brine-
Anhydrous Sodium Sulfate-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to -15 °C (using an ice-salt bath).

  • Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Stir the reaction mixture at -15 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve N-methylpyrrolidine-2-carboxamide (1.1 eq) in a minimal amount of anhydrous THF.

  • Add the solution of N-methylpyrrolidine-2-carboxamide to the mixed anhydride suspension at -15 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acylating agents.

    • Verify the quality of the acylating agent; acid chlorides can degrade over time.

    • In the mixed anhydride method, ensure the activation step is performed at a sufficiently low temperature to prevent disproportionation of the anhydride.

  • Side Reactions:

    • With acid chlorides, the formation of a symmetrical anhydride from the starting carboxylic acid can occur if moisture is present.

    • For sterically hindered amines or acylating agents, longer reaction times or elevated temperatures may be required, but this can also lead to decomposition.

  • Purification Challenges:

    • The N-acylated products are often polar amides. A polar eluent system may be required for column chromatography.

    • Residual base (e.g., triethylamine) can often be removed by an acidic wash, but care must be taken if the product contains acid-labile functional groups.

Conclusion

The N-acylation of N-methylpyrrolidine-2-carboxamide is a versatile and powerful tool in synthetic chemistry. The choice between the acid chloride and mixed anhydride methods will depend on the specific substrate and the desired reaction conditions. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and efficiently synthesize a wide range of N-acylated prolinamides for their specific applications.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Liu, X., Hsiao, C.-C., Guo, L., & Rueping, M. (2018). Cross-Coupling of Amides with Alkylboranes via Nickel-Catalyzed C–N Bond Cleavage. Organic Letters, 20(14), 4293–4296.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557–6602.
  • Meng, G., & Szostak, M. (2015). General Olefin Synthesis by the Palladium‐Catalyzed Heck Reaction of Amides: Sterically Controlled Chemoselective N−C Activation.
  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
  • Candeias, N. R., & Afonso, C. A. M. (2012). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (pp. 104-140). Elsevier.
  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2012). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 10(30), 5996-6006.
  • Katritzky, A. R., Singh, S. K., He, H.-Y., & Cundy, D. J. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501.
  • PrepChem. (n.d.). Synthesis of N-methylpyrrolidine. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Devi, N., & Dutta, D. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Kumar, A., Kumar, S., & Saxena, A. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry, 1(3), 1-6.
  • van der Wielen, L. A. M., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4819-4827.

Sources

Practical Synthesis of Pyrrolidine Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidine carboxamides (prolinamides) are privileged scaffolds in medicinal chemistry, serving as the core architecture for blockbuster drugs including Nirmatrelvir (Paxlovid) , Vildagliptin , and various Hepatitis C inhibitors. Despite their structural simplicity, the synthesis of these analogues presents distinct challenges: high susceptibility to


-epimerization, rotameric complexity in NMR, and steric hindrance during coupling. This guide provides field-proven protocols for synthesizing pyrrolidine carboxamide analogues, transitioning from high-throughput discovery (HATU-mediated) to scalable, green processes (T3P-mediated).

Strategic Considerations & Critical Control Points

Before initiating synthesis, the researcher must address the inherent reactivity profile of the pyrrolidine ring.

The Stereochemical Trap: Mechanism of Epimerization

The most critical failure mode in prolinamide synthesis is the loss of chiral integrity at the C2 position. Unlike linear amino acids,


-acyl prolines are uniquely prone to racemization via oxazolone formation . This is accelerated by:
  • Strong activation: Highly reactive intermediates (acid chlorides, mixed anhydrides) facilitate cyclization.

  • Base selection: Strong or excess base promotes proton abstraction from the

    
    -carbon.
    
  • Temperature: Elevated temperatures (>0°C during activation) drastically increase epimerization rates.

Figure 1: Mechanism of Oxazolone-Mediated Epimerization The following diagram illustrates the pathway to racemization that must be avoided.

Epimerization Start Activated N-Acyl Proline Oxazolone Oxazolone Intermediate (Achiral/Planar) Start->Oxazolone Cyclization (Fast w/ Acid Chlorides) Product Chiral Product (L-Isomer) Start->Product Direct Amine Attack (Kinetic Control) Racemate Racemic Product (DL-Mix) Oxazolone->Racemate Amine Attack (Non-stereoselective)

Caption: The formation of the oxazolone intermediate destroys the stereocenter. Protocols must favor the direct amine attack (green path) over cyclization (red path).

Rotameric Complexity

Pyrrolidine amides exist as cis and trans rotamers due to restricted rotation around the amide bond. This often results in "doubled" peaks in


H and 

C NMR spectra, which can be mistaken for impurities.
  • Diagnostic Tip: Run NMR at elevated temperature (50–60°C) to coalesce rotamer signals into a single average set, confirming purity [1].

Experimental Protocols

Protocol A: Discovery Scale Synthesis (HATU-Mediated)

Application: High-throughput library generation (10 mg – 500 mg). Rationale: HATU is the "gold standard" for difficult couplings, offering high conversion rates for sterically hindered secondary amines (like proline) with minimal epimerization when used correctly [2].

Materials
  • Acid:

    
    -Boc-L-Proline (or analogue) (1.0 equiv)
    
  • Amine: Diverse primary/secondary amine (1.1 equiv)

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure
  • Activation: Charge a round-bottom flask with the carboxylic acid and HATU. Dissolve in anhydrous DMF under

    
     atmosphere.
    
  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA dropwise. Critical: Low temperature prevents pre-activation racemization. Stir for 10 minutes.

  • Coupling: Add the amine component. Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor via LCMS. HATU byproducts are distinct; look for the product mass (

      
      ).
      
  • Workup (Aqueous):

    • Dilute with EtOAc (10x reaction volume).

    • Wash seq.[1] with 1M HCl (removes excess amine/DIPEA), Sat.

      
       (removes unreacted acid), and Brine.
      
    • Note: If the product contains basic heterocycles (e.g., pyridine), omit the acid wash.

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexane/EtOAc or DCM/MeOH).
    
Protocol B: Scalable & Green Synthesis (T3P-Mediated)

Application: Kilo-lab, Process Development, Green Chemistry (>1 g to kg scale). Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride.[2] Unlike HATU, its byproducts are water-soluble, eliminating the need for chromatography in many cases. It shows the lowest epimerization rate among commercial coupling reagents [3].

Materials
  • Acid: Pyrrolidine carboxylic acid derivative (1.0 equiv)

  • Amine: Coupling partner (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Procedure
  • Charge: In a reactor, combine the Acid, Amine, and Base in EtOAc (or 2-MeTHF). Cool to 0°C.

  • Addition: Add T3P solution dropwise over 20 minutes.

    • Exotherm Control: Ensure internal temperature does not exceed 5°C during addition.

  • Reaction: Warm to RT and stir. T3P kinetics are slower than HATU; reaction may require 12–24 hours.

  • Self-Validating Workup:

    • Add water directly to the reaction vessel. Stir vigorously for 15 minutes.

    • Separate phases. The T3P byproducts (propylphosphonic acid salts) partition quantitatively into the aqueous layer.

    • Wash organic layer with 0.5M NaOH (removes unreacted acid) and 0.5M HCl (removes unreacted amine).

  • Isolation: Concentrate organic layer. Crystallization is often possible directly from the workup solvent, avoiding silica gel waste.

Protocol C: N-Functionalization (Reductive Amination)

Application: Diversifying the pyrrolidine ring nitrogen (if not using pre-functionalized starting materials).

Step-by-Step Procedure
  • Imine Formation: Dissolve Pyrrolidine amide (free base) (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE (Dichloroethane) or DCM.

  • Drying: Add anhydrous

    
     (5 wt%) to the mixture to sequester water and drive imine formation. Stir 1 hr at RT.
    
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Tip: For unreactive ketones, add Acetic Acid (1.0 equiv) to catalyze.

  • Quench: Quench with Sat.

    
    . Extract with DCM.
    

Data Analysis & Comparison

Table 1: Coupling Reagent Performance for Proline Analogues

FeatureHATU / DIPEAT3P / NMMEDC / HOBt
Conversion (Steric) Excellent (>95%)Good (>85%)Moderate (70-80%)
Epimerization Risk Low (if <0°C)Very Low Moderate
Atom Economy Poor (High MW waste)GoodModerate
Purification Chromatography Req.Extraction Only Urea byproduct issues
Cost High (

$)
Moderate (

)
Low ($)
Safety SensitizerSafe (Non-explosive)HOBt is explosive dry

Workflow Visualization

Figure 2: Decision Matrix for Synthesis Strategy

DecisionMatrix Start Start: Pyrrolidine Coupling ScaleCheck Scale > 5g? Start->ScaleCheck StericCheck Sterically Hindered Amine? ScaleCheck->StericCheck No RouteB Route B: T3P (Green/Scalable) ScaleCheck->RouteB Yes RouteA Route A: HATU (Max Conversion) StericCheck->RouteA Yes (e.g., t-Butyl amine) StericCheck->RouteB No (Standard amine) RouteC Route C: Mixed Anhydride (Cost Critical)

Caption: Selection logic based on scale and steric demand. T3P is preferred for scale; HATU for difficult discovery substrates.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Double NMR Peaks Rotamers (cis/trans)Run NMR at 333K (

) in DMSO-

.
Low Yield (T3P) Slow KineticsIncrease temp to

(T3P is stable) or extend time to 24h.
Racemization (>5% ee loss) High temp during activationEnsure base is added at

or

. Switch to T3P.
Hygroscopicity Prolinamides are hygroscopicStore as HCl or TFA salts rather than free bases.

References

  • Structural Analysis of Rotamers: Wüthrich, K. (1976). NMR in Biological Research: Peptides and Proteins. North-Holland Publishing.

  • Coupling Reagents Review: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852.

  • T3P Application: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Chemical Reviews, 116(19), 12391–12427.

  • Nirmatrelvir Synthesis: Owen, D. R., et al. (2021).[6] An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593.

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of (2S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide. As a key chiral intermediate, the successful and scalable synthesis of this compound is critical for numerous downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a two-step process starting from L-proline. The first step is the N-acetylation of L-proline, followed by an amide coupling reaction with methylamine. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and reproducibility.

Common Synthesis Pathway

Synthesis_Pathway L-Proline L-Proline N_Acetyl_L_Proline N_Acetyl_L_Proline L-Proline->N_Acetyl_L_Proline Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->N_Acetyl_L_Proline Final_Product (2S)-1-acetyl-N- methylpyrrolidine-2-carboxamide N_Acetyl_L_Proline->Final_Product Amide Coupling Methylamine Methylamine Methylamine->Final_Product Coupling_Reagent Coupling_Reagent Coupling_Reagent->Final_Product Amide_Coupling_Troubleshooting start Low Yield/ Byproducts coupling_agent Evaluate Coupling Reagent start->coupling_agent conditions Optimize Reaction Conditions coupling_agent->conditions workup Refine Work-up & Purification conditions->workup racemization Check for Racemization workup->racemization success Improved Yield & Purity racemization->success

Caption: Systematic approach to troubleshooting amide coupling issues.

Detailed Troubleshooting Steps:

  • Evaluate the Coupling Reagent:

    • Carbodiimides (e.g., DCC, EDC): While common, carbodiimides can lead to the formation of N-acylurea byproducts, which can be difficult to remove. Using an additive like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction and also reduce racemization. [1] * Phosphonium Reagents (e.g., PyBOP, HATU): These reagents are often more efficient and generate water-soluble byproducts, simplifying purification. However, they are also more expensive. For challenging couplings, HATU is often a superior choice. * Acid Chlorides: Converting N-acetyl-L-proline to its acid chloride with reagents like thionyl chloride or oxalyl chloride can be a very effective activation method. [2][3]However, this adds a step and requires careful handling of corrosive reagents.

  • Optimize Reaction Conditions:

    • Temperature: Amide coupling reactions are often run at low temperatures (0 °C to room temperature) to minimize side reactions and racemization. [4] * Solvent: Aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used. Ensure the solvent is anhydrous.

    • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize the acid formed during the reaction. The choice and stoichiometry of the base can be critical.

  • Refine Work-up and Purification:

    • The final product is often polar and may have some water solubility. An aqueous work-up with dilute acid, base, and brine washes is typically necessary to remove excess reagents and byproducts.

    • Purification is commonly achieved by column chromatography on silica gel. A gradient elution system may be necessary to achieve good separation.

Problem 3: Racemization of the Chiral Center

Q: I'm concerned about maintaining the enantiomeric purity of my product. How can I detect and prevent racemization?

A: Preserving the stereochemistry at the C2 position of the pyrrolidine ring is crucial. Racemization can occur, particularly during the amide coupling step if the conditions are too harsh.

Detection of Racemization:

  • Chiral HPLC: This is the most reliable method for determining the enantiomeric excess (ee) of your product. [5][]You will need to develop a method using a suitable chiral stationary phase.

  • NMR with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to resolve the signals of the two enantiomers in the NMR spectrum.

Prevention of Racemization:

  • Use of Additives: As mentioned, additives like HOBt are very effective at suppressing racemization when using carbodiimide coupling agents. [4][1]* Low Temperatures: Running the amide coupling reaction at reduced temperatures (e.g., 0 °C or below) can significantly minimize the rate of racemization.

  • Choice of Coupling Reagent: Some coupling reagents are inherently less prone to causing racemization than others. For example, phosphonium reagents are often preferred for sensitive substrates.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the N-acetylation step?

A1: Glacial acetic acid is a common and effective solvent as it also serves as a reagent source and helps to maintain anhydrous conditions. [7]Alternatively, aprotic solvents like dichloromethane can be used, but care must be taken to ensure all reagents are dry.

Q2: How do I remove the dicyclohexylurea (DCU) byproduct if I use DCC as a coupling agent?

A2: DCU is poorly soluble in many organic solvents. After the reaction is complete, the DCU can often be removed by filtration. [8]Cooling the reaction mixture can further decrease its solubility. If some DCU remains in the filtrate, it can often be removed during silica gel chromatography.

Q3: Can I use aqueous methylamine for the amide coupling reaction?

A3: It is highly recommended to use a solution of methylamine in an organic solvent (e.g., THF, ethanol) or anhydrous methylamine gas. The presence of water can lead to hydrolysis of the activated carboxylic acid intermediate, reducing the yield of the desired amide.

Q4: My final product is a thick oil or a waxy solid. How can I best purify it?

A4: If your product is not a crystalline solid, purification by column chromatography is the most common method. If the product is very polar, a reverse-phase chromatography approach might be necessary. Sometimes, attempting to form a salt (e.g., with HCl) can induce crystallization.

Q5: Are there any safety precautions I should be aware of when scaling up this synthesis?

A5: Yes. The N-acetylation with acetic anhydride is exothermic and can generate pressure if not properly controlled. The use of reagents like thionyl chloride or oxalyl chloride for acid chloride formation should be done in a well-ventilated fume hood as they release toxic gases. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

IV. References

  • Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Google Patents. (2017). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Retrieved from

  • Pharmaffiliates. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetylproline methyl ester. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved from [Link]

  • Research and Reviews: Journal of Medical and Clinical Sciences. (n.d.). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved from [Link]

  • Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Retrieved from

  • ResearchGate. (2016). (PDF) Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Retrieved from [Link]

  • Google Patents. (1993). US5219741A - Method of making L-proline using an N-acyl-L-protine acylase. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • PubMed. (1993). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ResearchGate. (2023). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Longdom Publishing SL. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Retrieved from [Link]

  • Google Patents. (1975). US3860607A - Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline from hydrolyzed gelatin. Retrieved from

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Technical Support Center: Stability Optimization for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-APNM-001 Last Updated: January 31, 2026 Department: Application Science & Technical Support

Introduction

Welcome to the technical support hub for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (often abbreviated as Ac-Pro-NHMe ). This compound serves as a critical model system for studying peptide backbone solvation, collagen folding, and prolyl-isomerization kinetics.

Because this molecule contains a tertiary amide bond (the acetyl-proline linkage), it exhibits unique physicochemical behaviors—specifically cis-trans isomerization —that are frequently mistaken for degradation or impurity. This guide provides the protocols necessary to distinguish between reversible conformational changes and irreversible chemical degradation.

Module 1: The "Impurity" Phantom (Cis-Trans Isomerization)

User Issue: "My HPLC or NMR data shows split peaks or 'impurities' amounting to 15–30% of the sample, even after fresh synthesis."

Diagnosis: This is likely not an impurity. It is a rotameric population. Unlike secondary amides, the N-acetyl bond attached to the proline nitrogen lacks a hydrogen donor, lowering the energy barrier for rotation. The molecule exists in a slow-exchange equilibrium between cis and trans conformers on the NMR timescale.

The Mechanism

The steric clash between the acetyl methyl group and the proline ring typically favors the trans isomer, but the cis isomer remains energetically accessible (approx. 20–30% population in water).

CisTransIsomerization Trans Trans-Isomer (Major Conformer ~70-80%) TS Transition State (Rotation Barrier ~20 kcal/mol) Trans->TS Slow Rotation TS->Trans Cis Cis-Isomer (Minor Conformer ~20-30%) TS->Cis Solvent Dependent Cis->TS

Figure 1: The dynamic equilibrium between cis and trans rotamers of Ac-Pro-NHMe. The rotation around the N-C(O) bond is slow enough to produce distinct signals in analytical assays.

Validation Protocol: The Temperature Coalescence Test

To confirm that split peaks are rotamers and not contaminants, perform the following validation:

  • Prepare Sample: Dissolve 5 mg of Ac-Pro-NHMe in D₂O or DMSO-d₆.

  • Baseline Scan: Acquire a 1H NMR spectrum at 25°C . Note the dual peaks for the acetyl methyl group (typically separated by ~0.05–0.1 ppm).

  • Heat Scan: Warm the probe to 60°C–70°C and acquire a second spectrum.

  • Result Interpretation:

    • Coalescence: If the two peaks merge into a single broad peak or sharpen into one average peak, the sample is pure . The heat increased the rotation rate beyond the NMR timescale.

    • Persistence: If the minor peaks remain distinct and sharp at high temperatures, they are impurities .

Module 2: Chemical Stability & Hydrolysis Prevention

User Issue: "I am observing a gradual loss of signal intensity in my binding assay over 24 hours."

Diagnosis: While the amide bond is robust, the acetyl group is susceptible to hydrolysis under extreme pH or enzymatic action (acylases). Furthermore, the chiral center at C-alpha is prone to racemization (conversion from L to D isomer) under basic conditions.

Stability Data & pH Limits
ParameterSafe RangeCritical Risk ZoneMechanism of Failure
pH (Aqueous) 4.0 – 7.5> 8.5Racemization: Base-catalyzed proton abstraction at the

-carbon.
pH (Aqueous) 4.0 – 7.5< 2.0Hydrolysis: Acid-catalyzed cleavage of the acetyl group or methylamide.
Temperature -20°C to 25°C> 40°C (prolonged)Accelerates both hydrolysis and racemization.
Solvent DMSO, Water, MeOHStrong Bases (e.g., TEA)Promotes epimerization immediately.
Troubleshooting Workflow

StabilityWorkflow Start Assay Signal Loss? CheckpH Check Buffer pH Start->CheckpH IsBasic Is pH > 8.0? CheckpH->IsBasic IsAcidic Is pH < 3.0? IsBasic->IsAcidic No Racemization Risk: Racemization (L -> D conversion) IsBasic->Racemization Yes Hydrolysis Risk: Hydrolysis (Cleavage of Acetyl) IsAcidic->Hydrolysis Yes CheckEnzyme Check for Esterases/Acylases in Biological Matrix IsAcidic->CheckEnzyme No

Figure 2: Diagnostic logic for identifying the root cause of stability failure in assay conditions.

Module 3: Storage & Hygroscopicity Management

User Issue: "The powder has turned into a sticky gum or glass."

Diagnosis: Ac-Pro-NHMe is hygroscopic . It readily absorbs atmospheric water, which lowers the glass transition temperature, turning the crystalline solid into a gum. This makes weighing inaccurate but does not necessarily indicate chemical degradation.

Handling Protocol
  • Desiccation: Store the solid in a desiccator with active silica gel or phosphorus pentoxide under vacuum.

  • Stock Preparation:

    • Do not weigh small aliquots (mg amounts) daily. The static and moisture uptake will cause large errors.

    • Preferred Method: Dissolve the entire vial into a high-concentration stock (e.g., 100 mM) using anhydrous DMSO .

    • Storage: Aliquot the DMSO stock into single-use vials and store at -20°C. DMSO stocks are stable for >6 months.

  • Solvent Effects:

    • Note: DMSO favors the cis isomer slightly differently than water [1]. When diluting DMSO stock into aqueous assay buffer, allow 30 minutes for the conformational equilibrium to re-establish before starting kinetic measurements.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of Ac-Pro-NHMe? A: No. While the molecule is thermally stable up to ~70°C for short periods, the high temperature (121°C) and pressure of autoclaving will induce significant hydrolysis and racemization. Sterilize by filtration (0.22 µm PVDF or PES membrane).

Q: Why does my LC-MS show a mass of [M+Na]+ instead of [M+H]+? A: Proline amides chelate cations effectively. It is common to see strong sodium adducts in electrospray ionization. This is an artifact of ionization, not a synthesis error.

Q: I need to simulate the "trans" state specifically. How do I do that? A: You cannot lock the conformation chemically without modifying the structure. However, conducting experiments in non-polar solvents (like chloroform or benzene, if compatible) significantly shifts the equilibrium toward the trans isomer due to the stabilization of intramolecular hydrogen bonds [1, 2].

References

  • Odinity. (2014). Cis-Trans Equilibrium of N-Acetyl-L-Proline. Retrieved from

  • Kang, Y. K. (2002). Cis–trans isomerization of N-acetyl-N′-methylamides of 5-methylproline and 5,5-dimethylproline. Journal of Molecular Structure: THEOCHEM. Retrieved from

  • Duttagupta, I., et al. (2002).[1] Cis-Trans Conformational Analysis of δ-Azaproline in Peptides. The Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[2][3] (2S)-N-methylpyrrolidine-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). N-Acetyl-L-proline Product Information. Retrieved from

Sources

Validation & Comparative

The Proline Scaffold Benchmark: (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide vs. Therapeutic Pyrrolidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrogen Atom" of Proline Mimetics

In the landscape of pyrrolidine-based therapeutics, (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (commonly abbreviated as Ac-Pro-NHMe ) occupies a unique position. It is not a high-potency drug, but rather the canonical thermodynamic reference model used to understand the conformational energetics of the prolyl peptide bond.

While therapeutic inhibitors like Captopril (ACE inhibitor), Vildagliptin (DPP-4 inhibitor), or FK506 (PPIase inhibitor) are engineered to lock specific conformations or bind active site metals, Ac-Pro-NHMe serves as the minimal structural unit defining the intrinsic cis-trans isomerization equilibrium (


) and the rotational energy barrier (

).

This guide compares Ac-Pro-NHMe against functionalized pyrrolidine inhibitors to demonstrate how modifying this fundamental scaffold transforms a dynamic biophysical probe into a nanomolar therapeutic agent.

Technical Deep Dive: The Mechanism of Isomerization

The biological significance of the pyrrolidine scaffold lies in the unique properties of the prolyl amide bond. Unlike other amino acids, the cyclic nature of proline forces the preceding peptide bond into a population distribution where the cis isomer is thermodynamically accessible (~10–30% population), separated from the trans isomer by a high energy barrier (~20 kcal/mol).

The Reference Standard: Ac-Pro-NHMe

Ac-Pro-NHMe mimics the peptide backbone (Model:


). It is used to calibrate:
  • Rotational Barriers: The energy required to twist the

    
     dihedral angle.
    
  • Solvent Effects: How water vs. hydrophobic pockets shift the cis/trans ratio.

  • PPIase Activity: It is the standard substrate for measuring the catalytic efficiency (

    
    ) of Peptidyl-Prolyl Isomerases (e.g., Cyclophilin, Pin1).
    
The Therapeutic Divergence

Therapeutic inhibitors exploit this scaffold by:

  • Transition State Mimicry: Lowering the barrier to bind isomerases (e.g., Cyclosporin).

  • Conformational Locking: Sterically forcing a single conformer to fit a receptor (e.g., Captopril).

  • Warhead Addition: Attaching electrophiles (nitriles, boronic acids) to the pyrrolidine ring to covalently modify the target (e.g., Vildagliptin).

Comparative Analysis: Scaffold vs. Inhibitors

The following table contrasts the baseline properties of the Ac-Pro-NHMe scaffold with three classes of derived inhibitors.

Table 1: Physicochemical and Functional Comparison
FeatureAc-Pro-NHMe (Reference) Captopril (ACE Inhibitor) Vildagliptin (DPP-4 Inhibitor) FK506 (PPIase Inhibitor)
Primary Role Biophysical Probe / SubstrateAntihypertensive DrugAntidiabetic DrugImmunosuppressant
Target Mechanism Spontaneous cis-trans isomerizationChelation of Active Site Zn²⁺Covalent Serine Trapping (Nitrile)Binding FKBP12 Hydrophobic Pocket
Isomerization Barrier High (~20 kcal/mol)Locked (trans-dominant in site)Locked by covalent bondLowers barrier (Catalytic inhibition)
Key Substituent Acetyl (inert)3-mercapto-2-methylpropanoyl2-cyanopyrrolidineMacrocyclic lactone
Binding Affinity (

)
mM range (Substrate)nM range (Inhibitor)nM range (Covalent)nM range (Tight Binder)
Solubility (LogP) -0.5 (Hydrophilic)0.34 (Amphiphilic)0.14 (Hydrophilic)2.9 (Lipophilic)

Visualizing the Design Logic

The diagram below illustrates the structural and energetic relationship between the free-rotating Ac-Pro-NHMe scaffold and the "locked" states of therapeutic inhibitors.

ProlineScaffold cluster_legend Legend AcPro Ac-Pro-NHMe (Dynamic Equilibrium) Cis Cis-Isomer (~20% Population) AcPro->Cis Isomerization Trans Trans-Isomer (~80% Population) AcPro->Trans Isomerization TS Transition State (Twisted Amide) Cis->TS ΔG‡ ~20 kcal/mol Trans->TS ΔG‡ ~20 kcal/mol ACE ACE Inhibitors (e.g., Captopril) Locks Trans-like State via Zn2+ Chelation Trans->ACE Functionalization: Add Thiol/Carboxylate DPP4 DPP-4 Inhibitors (e.g., Saxagliptin) Covalent Trap of Catalytic Serine Trans->DPP4 Functionalization: Add Nitrile Warhead PPI PPIase Inhibitors (e.g., FK506) Mimics Twisted TS to Block Active Site TS->PPI Functionalization: Macrocyclization key Blue: Reference Scaffold Green: Enzyme Inhibitors Orange: Transition State Mimics

Figure 1: The "Scaffold-to-Drug" evolution.[1][2] Ac-Pro-NHMe represents the dynamic equilibrium, while inhibitors are designed to trap specific states (Trans, Cis, or Transition State).

Experimental Protocols

To validate the properties of Ac-Pro-NHMe or compare a new inhibitor against it, the following protocols are standard in biophysical chemistry.

Protocol A: NMR-Based Cis/Trans Ratio Determination

Purpose: To determine the thermodynamic stability of the pyrrolidine ring conformation in a new lead compound vs. the Ac-Pro-NHMe standard.

  • Sample Preparation: Dissolve 5 mg of Ac-Pro-NHMe (or test compound) in 600 µL of deuterated solvent (

    
     for biological relevance, 
    
    
    
    for membrane mimicry).
  • Acquisition: Acquire a 1D

    
    -NMR spectrum (minimum 400 MHz).
    
  • Signal Identification: Focus on the

    
    -methyl doublet (or acetyl methyl singlet).
    
    • Trans isomer typically appears upfield (e.g., ~2.0 ppm for acetyl).

    • Cis isomer typically appears downfield (e.g., ~2.2 ppm for acetyl).

  • Integration: Integrate the distinct peaks for cis (

    
    ) and trans (
    
    
    
    ).
  • Calculation:

    
    
    
    
    
    Standard Ac-Pro-NHMe Result: In
    
    
    at 298K, expect ~75-85% trans (
    
    
    ).
Protocol B: PPIase Inhibition Assay (Chymotrypsin-Coupled)

Purpose: To test if a new compound inhibits a Prolyl Isomerase (like Cyclophilin), using Ac-Pro-NHMe (or a chromogenic analog like Suc-Ala-Pro-pNA) as the substrate.

  • Reagents:

    • Enzyme: Recombinant Cyclophilin A (CypA), 10 nM final.

    • Substrate: Suc-Ala-Pro-pNA (chromogenic variant of Ac-Pro-NHMe), 50 µM.

    • Helper Enzyme:

      
      -Chymotrypsin (selectively cleaves trans isomer only).
      
    • Inhibitor: Test compound (variable concentration).[3]

  • Workflow:

    • Step 1: Mix Buffer (HEPES pH 7.8), CypA, and Inhibitor. Incubate 5 min.

    • Step 2: Add Chymotrypsin.

    • Step 3: Initiate reaction by adding Substrate (dissolved in LiCl/TFE to maximize cis content initially).

  • Detection: Monitor Absorbance at 390 nm (release of p-nitroaniline).

  • Analysis:

    • The reaction follows first-order kinetics as the cis substrate isomerizes to trans (catalyzed by CypA) and is immediately cleaved.

    • 
       is measured.[4] Inhibition is calculated by the reduction in 
      
      
      
      compared to the uninhibited control.

References

  • Energetics of Cis-Trans Isomerization

    • Kang, Y. K. (2002). Cis–trans isomerization of N-acetyl-N′-methylamides of 5-methylproline and 5,5-dimethylproline. Journal of Molecular Structure: THEOCHEM.
  • Proline Analog Inhibitors (InhA)

    • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Proline Dehydrogenase Inhibition

    • Tanner, J. J., et al. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. Journal of Biological Chemistry.
  • Captopril Structural Analysis

    • Perlovich, G. L., et al. (2010). Captopril and its dimer captopril disulfide: comparative structural and conformational studies. Acta Crystallographica Section C.
  • Ac-Pro-NHMe Chemical Data

    • PubChem CID 14073003 (N-methylpyrrolidine-2-carboxamide deriv

Sources

Comparative Guide: Synthetic Routes for N-Acetylated Proline Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-acetylated proline amides (


) presents a unique intersection of steric challenges and stereochemical risks. Unlike primary amino acids, proline's secondary amine and cyclic structure impose significant steric hindrance during coupling, while its susceptibility to racemization (via oxazolonium intermediates) requires precise control over activation kinetics.

This guide compares three distinct synthetic methodologies:

  • The Mixed Anhydride Method (IBCF): The industrial standard for scalability and cost-efficiency.

  • The Active Ester Method (HATU/EDC): The medicinal chemistry standard for complex substrates and high purity.

  • The Biocatalytic Route (CalB): An emerging green chemistry approach for high enantioselectivity.

Mechanistic Context: The Proline Challenge

Before evaluating routes, one must understand the specific liabilities of the proline moiety.

Steric Hindrance & Nucleophilicity

Proline is a secondary amine.[1] When it acts as a nucleophile (attacking an electrophile), it is sterically more encumbered than primary amino acids. However, in the context of N-acetyl proline amide synthesis, we are typically activating the carboxyl group of N-acetyl-proline to attack an external amine (


). Here, the steric bulk of the pyrrolidine ring adjacent to the carbonyl carbon retards the rate of nucleophilic attack, necessitating highly active intermediates.
Racemization Risks

While proline lacks the amide hydrogen required for the classical 5(4H)-oxazolone deprotonation mechanism seen in other amino acids, it is not immune to racemization.

  • Mechanism: N-acyl prolines can form positively charged oxazolonium salts. Under basic conditions (often required for coupling), the

    
    -proton can be abstracted via direct enolization or through the oxazolonium intermediate, leading to loss of chiral integrity (
    
    
    
    conversion).
  • The HOBt Anomaly: Contrary to standard peptide chemistry where HOBt suppresses racemization, experimental evidence suggests HOBt can induce racemization in specific proline couplings by stabilizing the racemization-prone active ester intermediate longer than the rate of aminolysis [1].

Racemization L_Pro N-Acetyl-L-Proline Activated Activated Ester (O-Acylurea / Anhydride) L_Pro->Activated Activation Oxazolonium Oxazolonium Ion (Bicyclic Intermediate) Activated->Oxazolonium Cyclization (Slow) Product N-Acetyl-L-Proline Amide (Target) Activated->Product Aminolysis (Fast) Enol Enol/Enolate (Planar Achiral) Oxazolonium->Enol Base (Deprotonation) Enol->L_Pro Reprotonation D_Pro N-Acetyl-D-Proline (Impurity) Enol->D_Pro Reprotonation

Figure 1: Racemization pathways. Note that fast aminolysis (Green arrow) is required to outcompete the red racemization pathway.

Comparative Route Analysis

Route A: Mixed Anhydride Method (Isobutyl Chloroformate)

Best for: Kilogram-scale production, simple amines, cost-sensitivity.

This method activates N-acetyl-L-proline using isobutyl chloroformate (IBCF) and a tertiary base (NMM) to form a mixed carboxylic-carbonic anhydride.

  • Pros: Inexpensive reagents; byproduct (

    
    , isobutanol) is easily removed; scalable.
    
  • Cons: Strictly temperature controlled (-15°C) to prevent disproportionation; sensitive to moisture.

  • Critical Control Point: The activation time must be short (1-2 mins) before amine addition to prevent urethane side-product formation.

Route B: Active Ester Method (HATU/DIEA)

Best for: Late-stage drug discovery, complex/sterically hindered amines, high-throughput synthesis.

Uses hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to generate a highly reactive ester species.

  • Pros: Extremely fast kinetics (often <1h); drives reaction to completion even with unreactive anilines; high enantiomeric retention.

  • Cons: Poor atom economy (large byproduct mass); expensive reagents; difficult purification (tetramethylurea byproducts).

  • Critical Control Point: Stoichiometry of the base (DIEA) is vital. Excess base promotes racemization; insufficient base stalls activation.

Route C: Biocatalytic Direct Amidation (CalB Lipase)

Best for: Green chemistry requirements, acid-sensitive substrates, ultra-high purity.

Uses Candida antarctica Lipase B (immobilized) to catalyze the condensation of the acid and amine in organic solvent (e.g., 2-Me-THF or solvent-free).

  • Pros: No coupling reagents required (Atom Economy >90%); mild conditions (40-60°C); inherent enantioselectivity (enzyme ignores D-isomer).

  • Cons: Slower reaction rates (24-48h); requires removal of water (molecular sieves) to drive equilibrium; enzyme cost.

Performance Data Comparison

The following data represents average performance metrics for the synthesis of N-acetyl-L-proline benzylamide (model substrate).

MetricRoute A: Mixed AnhydrideRoute B: HATU CouplingRoute C: Biocatalytic (CalB)
Isolated Yield 75 - 82%92 - 96%65 - 78%
Purity (HPLC) >95% (requires recrystallization)>98% (after flash chrom.)>99% (simple filtration)
Chiral Purity (%ee) 94 - 98%>99%>99.9%
E-Factor (kg waste/kg product) Moderate (5-10)High (20-50)Low (<5)
Reagent Cost ($/mol) Low (~$15)High (~$250)Moderate (reusable enzyme)
Scalability ExcellentPoor (Cost/Waste)Good (Flow chem potential)

Detailed Experimental Protocols

Protocol A: Mixed Anhydride Synthesis (Scalable)

Target: N-Acetyl-L-proline-benzylamide

  • Setup: Charge a 3-neck round bottom flask with N-acetyl-L-proline (10.0 mmol) and dry THF (50 mL) under

    
    .
    
  • Base Addition: Add N-methylmorpholine (NMM, 10.5 mmol). Cool the system to -15°C using an ethylene glycol/dry ice bath.

  • Activation: Dropwise add Isobutyl Chloroformate (IBCF, 10.1 mmol) over 5 minutes. Maintain temp < -10°C. Stir for exactly 2 minutes. Note: Extended stirring leads to anhydride decomposition.

  • Coupling: Add solution of Benzylamine (10.0 mmol) in THF (10 mL) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash sequentially with 1M citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Validation: Check TLC (

    
    ).
    
Protocol B: HATU-Mediated Coupling (High Precision)

Target: N-Acetyl-L-proline-benzylamide

  • Setup: Dissolve N-acetyl-L-proline (1.0 mmol) in dry DMF (3 mL).

  • Activation: Add HATU (1.1 mmol) and DIEA (2.0 mmol). Stir at RT for 5 minutes. Solution should turn slight yellow.

  • Coupling: Add Benzylamine (1.1 mmol).

  • Reaction: Stir at RT for 1 hour.

  • Quench: Dilute with EtOAc (30 mL).

  • Workup: Wash organic layer vigorously with water (3x) to remove DMF and urea byproducts. Wash with brine.

  • Purification: Flash chromatography is usually required to remove tetramethylurea traces.

Protocol C: Green Enzymatic Synthesis

Target: N-Acetyl-L-proline-benzylamide

  • Setup: In a screw-cap vial, combine N-acetyl-L-proline (2.0 mmol) and Benzylamine (2.0 mmol).

  • Solvent: Add 2-Methyl-THF (5 mL) or run solvent-free if liquid at 60°C.

  • Catalyst: Add Immobilized CalB (Novozym 435, 10% w/w relative to substrate).

  • Water Removal: Add activated 4Å Molecular Sieves (200 mg).

  • Reaction: Shake/orbitally stir at 60°C for 24-48 hours.

  • Workup: Filter off the enzyme and sieves (enzyme can be washed and reused). Concentrate filtrate.[2]

  • Purification: Often requires only a hexane wash to remove unreacted amine.

Decision Logic & Workflow

Use the following logic map to select the appropriate route for your specific application.

SelectionLogic Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale Chiral Is Chiral Purity Critical (>99% ee)? Scale->Chiral No RouteA Route A: Mixed Anhydride (Lowest Cost) Scale->RouteA Yes Green Are Green Metrics Prioritized? Chiral->Green Yes (Simple Substrate) RouteB Route B: HATU/EDC (High Reliability) Chiral->RouteB Yes (Complex Substrate) Green->RouteB No (Need Speed) RouteC Route C: Biocatalytic (Sustainable) Green->RouteC Yes

Figure 2: Decision tree for selecting the optimal synthetic strategy.

References

  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992).[3] Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114–118.[3] Link

  • Nuijens, T., et al. (2019). A Sustainable Green Enzymatic Method for Amide Bond Formation.[4] Molecules, 24(20), 3746. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Strategic Evaluation of Cross-Reactivity: (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe)

[1]

Executive Summary & Application Context

In the development of peptide therapeutics and peptidomimetics, (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (commonly referred to as Ac-Pro-NHMe or N-acetyl-L-proline methylamide) serves as a critical conformational reference standard .[1] Unlike linear amino acids, the pyrrolidine ring of proline restricts the

This guide details the cross-reactivity (CR) profiling of Ac-Pro-NHMe. This is essential for:

  • Epitope Mapping: Validating the specificity of antibodies raised against proline-rich domains (e.g., in collagen, gluten, or specific GPCR ligands).

  • Impurity Qualification: Distinguishing the active pharmaceutical ingredient (API) from truncated or acetylated metabolites in LC-MS and immunoassay workflows.

  • Peptidomimetic Design: Benchmarking the conformational stability of novel drug scaffolds against this "Gold Standard" model.

Mechanism of Action: The Proline Switch

To understand cross-reactivity, one must understand the structural dynamics of Ac-Pro-NHMe.[1] Antibodies and receptors often discriminate between the cis and trans isomers of the prolyl peptide bond. Ac-Pro-NHMe exists in a dynamic equilibrium in aqueous solution, typically favoring the trans isomer (~70-80%) over the cis isomer (~20-30%).

Why this matters: An antibody raised against a rigid trans-locked drug analog may show reduced affinity (low cross-reactivity) for Ac-Pro-NHMe because the latter spends ~30% of its time in the non-binding cis conformation. This "conformational filtering" is a unique feature of proline derivatives.[1]

Diagram 1: The Proline Isomerization Equilibrium

Visualizing the dynamic states that dictate antibody recognition.

ProlineSwitchFigure 1: The Cis-Trans Isomerization Equilibrium of Ac-Pro-NHMe affecting Antibody Recognition.TransTrans-Ac-Pro-NHMe(Major Conformer ~75%)(PPII Helix Mimic)TSTransition State(High Energy Barrier)Trans->TS Slow Rotation AntibodyAnti-Peptide Antibody(Target Specific)Trans->Antibody High Affinity Binding(If epitope is Trans-specific)TS->TransCisCis-Ac-Pro-NHMe(Minor Conformer ~25%)(Beta-Turn Mimic)TS->Cis Isomerization Cis->TSCis->Antibody Steric Hindrance(No Binding)

[1]

Comparative Performance Analysis

In cross-reactivity studies, Ac-Pro-NHMe is evaluated against structurally related analogs to define the Specificity Profile of an assay. The following table compares Ac-Pro-NHMe against common alternatives used in specificity testing.

Table 1: Cross-Reactivity & Conformational Benchmarks
CompoundStructure DescriptionRole in CR StudyEst. Cross-Reactivity (Relative)*Key Differentiator
Ac-Pro-NHMe (Product)Acetylated, Methylamidated ProlineGold Standard Model 100% (Reference) Mimics internal peptide chain; dynamic cis/trans ratio.[1]
H-Pro-NHMe Free N-terminusMetabolite Mimic< 5%Charged N-terminus disrupts hydrophobic binding pockets.[1]
Ac-Pro-OH Free C-terminus (Acid)Hydrolysis Product< 10%Negative charge at C-terminus; loss of H-bond donor.[1]
Ac-Ala-NHMe Alanine AnalogBackbone Control< 1%Lacks pyrrolidine ring; tests for backbone-only recognition.[1]
Ac-D-Pro-NHMe D-EnantiomerChiral Specificity Control< 0.1%Stereochemical inversion; critical for checking chiral selectivity.[1]
Ac-Pro-NMe₂ Dimethylamide"Locked" AnalogVariable (High)Sterically bulky; forces a higher cis population; lacks amide H-bond.[1]

*Note: Relative Cross-Reactivity is dependent on the specific antibody/receptor used.[1] Values above are typical for an antibody raised against an internal L-Proline sequence.

Expert Insight:

When validating an assay for a drug like Vildagliptin or a Prolyl Oligopeptidase (POP) inhibitor , you must demonstrate that the assay does not cross-react with the hydrolyzed metabolites. Ac-Pro-OH is the primary negative control here.[1] If your antibody binds Ac-Pro-NHMe but not Ac-Pro-OH, you have successfully targeted the C-terminal amide modification.[1]

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This self-validating protocol determines the Inhibitory Concentration 50% (IC50) of Ac-Pro-NHMe compared to the target analyte.[1]

Objective: Calculate the Cross-Reactivity (


Reagents & Equipment[1]
  • Solid Phase: 96-well microplate coated with Target-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Monoclonal Anti-Target (optimized dilution).[1]

  • Competitors:

    • Target Analyte (Standard Curve: 0.01 nM – 10 µM).[1]

    • Ac-Pro-NHMe (Test Curve: 0.1 nM – 100 µM).[1]

    • Ac-Ala-NHMe (Negative Control).[1]

Workflow Steps
  • Coating: Incubate plates with Target-BSA conjugate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% Casein in PBS for 1 hour. This is superior to BSA for small molecule haptens to reduce non-specific binding.[1]

  • Competition Reaction (Critical Step):

    • Pre-mix the Primary Antibody with the Competitor (Ac-Pro-NHMe or Target) in separate tubes.

    • Scientific Rationale: Pre-incubation allows the liquid-phase equilibrium (Antibody-Hapten) to stabilize before exposure to the solid phase, improving assay sensitivity.[1]

    • Incubate for 30 minutes at Room Temperature (RT).

  • Transfer: Transfer the pre-mixed solution to the coated plate. Incubate 60 minutes at RT.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1] Incubate 30 mins.

  • Readout: Add TMB substrate. Stop with 1M H₂SO₄. Read OD at 450 nm.

Diagram 2: Competitive ELISA Workflow for CR Determination

A visual guide to the competition logic used to calculate IC50.

ELISA_Workflowcluster_CompetitionStep 2: Liquid Phase Competition (Pre-Mix)Step1Step 1: Plate Coating(Target-BSA Conjugate)Step3Step 3: Transfer to Plate(Free Antibody Binds to Plate)Step1->Step3Mix1Antibody + Target Drug(High Affinity)Mix1->Step3Mix2Antibody + Ac-Pro-NHMe(Test Cross-Reactant)Mix2->Step3Result1Scenario A: High Drug Conc.Antibody is saturated.Low Signal on Plate.Step3->Result1 Target Present Result2Scenario B: Ac-Pro-NHMe Cross-ReactionIf Antibody binds Ac-Pro-NHMe,Signal Decreases (Interference).Step3->Result2 Cross-Reactant Binds Result3Scenario C: No Cross-ReactionAntibody ignores Ac-Pro-NHMe.High Signal on Plate.Step3->Result3 Cross-Reactant Ignored

Data Interpretation & Troubleshooting

When analyzing the data for Ac-Pro-NHMe cross-reactivity, observe the slope of the inhibition curve.

  • Parallel Slopes: If the Ac-Pro-NHMe curve is parallel to the Target curve but shifted to the right, it indicates true competitive binding at the same epitope. The antibody recognizes the Ac-Pro-NHMe motif but with lower affinity.[1]

  • Non-Parallel Slopes: If the slope is shallower, it suggests non-specific interaction or "low-affinity hetero-binding" (e.g., binding to the linker region rather than the proline ring itself).

Common Pitfall: The Solvent Effect

Ac-Pro-NHMe is highly soluble in water, but its cis/trans ratio is solvent-dependent.[1]

  • In Water: ~75% Trans / 25% Cis.[1]

  • In DMSO/Organic Solvents: The ratio shifts.

  • Validation Rule: Always prepare stock solutions in the same buffer as the assay (e.g., PBS) to maintain a consistent conformational population. Do not use high percentages of DMSO (>1%) in the final well, as this alters the cis/trans equilibrium and can artificially skew cross-reactivity data.

References

  • Conformational Preferences of Ac-Pro-NHMe: Kang, Y. K. (2006). Conformational Preferences of Non-Prolyl and Prolyl Residues.[1] The Journal of Physical Chemistry B, 110(42), 21338–21348. [Link]

  • Cross-Reactivity in Immunoassays (General Principles): Sotnikov, D. V., et al. (2020).[1][2] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 10(4), 1365.[1] [Link][1]

  • Proline Isomerization and Antibody Binding: Wedemayer, G. J., et al. (1997).[1] Structural insights into the evolution of an antibody-hapten complex. Science, 276(5319), 1665-1669.[1] (Fundamental text on antibody recognition of conformational isomers). [Link]

  • PubChem Compound Summary: N-methylpyrrolidine-2-carboxamide: National Center for Biotechnology Information.[1] (2025).[1][3][4] PubChem Compound Summary for CID 14073003.[1] [Link]

Efficacy comparison of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide with standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe) in Peptidomimetic Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Pharmacologists

Executive Summary: The Gold Standard for Conformational Control

In the realm of rational drug design, particularly for peptidomimetics and macrocyclic drugs , This compound (commonly referred to as Ac-Pro-NHMe ) serves as the definitive reference standard. Unlike therapeutic agents that target a specific receptor, Ac-Pro-NHMe is the "efficacy benchmark" for conformational stability and cis-trans isomerization kinetics .

This guide compares the physicochemical efficacy of Ac-Pro-NHMe against alternative scaffolds (Alanine dipeptide, Thiaproline, and Azaproline). For drug developers, understanding this molecule is critical for predicting the shelf-life, bioavailability, and receptor-binding affinity of proline-containing therapeutics (e.g., ACE inhibitors like Captopril, or GLP-1 agonists like Exenatide).

Technical Profile & Mechanism of Action

Ac-Pro-NHMe models the intrinsic properties of the proline residue within a protein chain without the interference of side-chain interactions. Its "efficacy" is defined by its ability to lock peptide backbones into specific secondary structures, primarily the Polyproline II (PPII) helix and


-turns .
  • Chemical Name: this compound

  • Common Alias: N-Acetyl-L-proline N-methylamide (Ac-Pro-NHMe)[1][2][3][4]

  • Core Utility: Predicting

    
     bond rotation (cis/trans isomerization) in peptide drug formulations.
    
Mechanism: The Proline Switch

The biological activity of many peptide drugs depends on the cis or trans state of the prolyl amide bond. Ac-Pro-NHMe is unique because the energy barrier between these states is relatively high (~20 kcal/mol), making it a "slow switch."

Signaling/Isomerization Pathway (DOT Visualization):

ProlineIsomerization Fig 1. Thermodynamic cycle of Ac-Pro-NHMe isomerization governing peptide drug stability. Trans Trans-Isomer (Bioactive State) TS Transition State (High Energy Barrier ~20 kcal/mol) Trans->TS Rotational Stress PPII Polyproline II Helix (Solvated Structure) Trans->PPII Aqueous Stabilization TS->Trans Relaxation Cis Cis-Isomer (Turn Inducer) TS->Cis Relaxation Cis->TS Re-isomerization

Comparative Efficacy Analysis

This section compares Ac-Pro-NHMe with standard reference compounds used in computational and experimental drug design.

Comparison 1: Conformational Rigidity vs. Ac-Ala-NHMe

Ac-Ala-NHMe (Alanine Dipeptide) is the standard for flexible backbones.

FeatureAc-Pro-NHMe (The Product)Ac-Ala-NHMe (Standard Control)Implication for Drug Design
Backbone Freedom Restricted (

fixed at -65°)
Flexible (High rotational freedom)Proline derivatives reduce entropy penalty upon binding.
Cis-Content (Water) High (~20-30%) Negligible (< 1%)Ac-Pro-NHMe is essential for designing

-turn mimetics.
Helix Propensity Stabilizes PPII Helix Stabilizes

-Helix /

-Sheet
Use Pro-analogs to prevent aggregation in liquid formulations.

Verdict: Ac-Pro-NHMe is superior for designing rigid scaffolds that require a "locked" conformation to fit into receptor pockets (e.g., GPCR ligands).

Comparison 2: Isomerization Kinetics vs. Thiaproline (Ac-Thp-NHMe)

Thiaproline (sulfur analog) is often used to accelerate folding.

ParameterAc-Pro-NHMeAc-Thp-NHMe (Alternative)
Isomerization Barrier ~20 kcal/mol (Slow)~17 kcal/mol (Fast)
Cis/Trans Ratio (

)
~4.0 (Favor Trans)~2.8 (Higher Cis population)
Oxidative Stability HighLow (Susceptible to oxidation)

Verdict: While Thiaproline allows faster folding, Ac-Pro-NHMe provides superior metabolic stability , making it the preferred scaffold for orally active drugs where oxidative degradation is a risk.

Experimental Protocols

To validate the efficacy of a proline-based lead compound using Ac-Pro-NHMe as a benchmark, follow these standardized protocols.

Protocol A: NMR Determination of Cis/Trans Ratio

Objective: Quantify the population of the bioactive conformer.

  • Preparation: Dissolve 5 mg of Ac-Pro-NHMe (or derivative) in 600

    
    L of D
    
    
    
    O or CDCl
    
    
    .
  • Acquisition: Acquire 1D

    
    H NMR spectra at 298 K (at least 500 MHz).
    
  • Analysis:

    • Locate the N-methyl doublet signals.

    • Trans-isomer:

      
       ppm (major peak).
      
    • Cis-isomer:

      
       ppm (minor peak).
      
  • Calculation: Integrate peaks (

    
     and 
    
    
    
    ).
    
    
  • Validation: The standard Ac-Pro-NHMe should yield ~25% cis in D

    
    O. Deviations indicate steric influence of the new drug scaffold.
    
Protocol B: Circular Dichroism (CD) for PPII Helix Detection

Objective: Assess the structural integrity of the peptidomimetic.

  • Concentration: Prepare a 0.1 mM solution in phosphate buffer (pH 7.4).

  • Scan Range: 190 nm to 260 nm.

  • Benchmark Signature (Ac-Pro-NHMe):

    • Strong negative band: ~200 nm.

    • Weak positive band: ~225 nm.

  • Interpretation: A loss of the 225 nm positive band in your candidate drug suggests a collapse of the PPII structure, predicting poor solubility.

Drug Design Workflow

Workflow Visualization (DOT):

DrugDesignWorkflow Fig 2. Integration of Ac-Pro-NHMe benchmarking in the hit-to-lead optimization cycle. Start Target Identification (e.g., ACE, GPCR) Screen Scaffold Screening (Ac-Pro-NHMe vs. Bioisosteres) Start->Screen Sim In Silico Modeling (DFT/Molecular Dynamics) Screen->Sim Synth Synthesis of Peptidomimetic Sim->Synth NMR NMR Validation (Cis/Trans Ratio Check) Synth->NMR Fail Unstable Conformation (Reformulate) NMR->Fail Deviates > 20% Success Lead Candidate (High Affinity/Stability) NMR->Success Matches Ac-Pro-NHMe Profile Fail->Sim Feedback Loop

References

  • Higashijima, T., Tasumi, M., & Miyazawa, T. (1977). 1H Nuclear magnetic resonance studies of N-acetyl-L-proline N-methylamide. Molecular conformations, hydrogen bondings, and thermodynamic quantities in various solvents.[3][5][6][7][8] Biopolymers.[1][3][4][5][7][9][10][11][12] Link

  • Madison, V., & Kopple, K.D. (1980).[5] Solvent-dependent conformational distributions of some dipeptides.[5][7][13] Journal of the American Chemical Society. Link

  • Shoulders, M.D., & Raines, R.T. (2009). Collagen structure and stability. Annual Review of Biochemistry. Link

  • Kang, Y.K. (2006). Conformational Preferences of Non-Prolyl and Prolyl Residues.[2][6][7][8][14] The Journal of Physical Chemistry B. Link

  • Kuemin, M., et al. (2010). Thermodynamic and Kinetic Stability of the Polyproline II Helix. Journal of the American Chemical Society. Link

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Pyrrolidine Carboxamide Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the pyrrolidine carboxamide scaffold has emerged as a cornerstone for the development of novel therapeutics.[1] Its structural versatility allows for the fine-tuning of pharmacological properties, leading to potent and selective inhibitors of key oncogenic pathways. This guide provides a comprehensive comparison of the in vitro and in vivo activity of a representative pyrrolidine carboxamide derivative, offering insights into the critical translatability of preclinical data.

While the originally intended focus was (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, a thorough review of published literature reveals a lack of extensive biological data for this specific molecule. Therefore, to provide a robust and data-driven analysis, this guide will focus on a closely related analogue that has been extensively characterized both in laboratory assays and in preclinical animal models, serving as an illustrative model for establishing an in vitro-in vivo correlation (IVIVC).

We will dissect the journey of a representative pyrrolidine carboxamide from initial cell-based cytotoxicity screenings and specific enzyme inhibition assays to its performance in a living organism, providing a clear perspective on how early-stage findings can predict therapeutic potential.

The Rationale: Why Pyrrolidine Carboxamides in Oncology?

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively probe the binding sites of complex biological targets.[1] When functionalized with a carboxamide group, these molecules can form key hydrogen bonds and other interactions within enzyme active sites, leading to high-affinity binding. This has made them particularly successful as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), both of which are critical drivers of tumor growth and proliferation.[2][3]

In Vitro Characterization: From Cellular Effects to Molecular Targets

The initial assessment of any potential anticancer compound begins with a series of in vitro experiments designed to determine its biological activity and mechanism of action. These assays provide a foundational understanding of the compound's potency and selectivity.

Antiproliferative Activity Across Diverse Cancer Cell Lines

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. This is typically assessed using a panel of well-characterized cancer cell lines representing different tumor types. A study on a series of novel pyrrolidine-carboxamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).[3]

Table 1: In Vitro Antiproliferative Activity of a Representative Pyrrolidine Carboxamide Derivative (Compound 7g from Youssif et al., 2024) [3]

Cell LineCancer TypeIC₅₀ (µM)
A-549Lung Carcinoma0.85
MCF-7Breast Adenocarcinoma0.92
Panc-1Pancreatic Carcinoma1.15
HT-29Colorectal Adenocarcinoma0.78

The data clearly indicates that this representative compound exhibits potent, sub-micromolar activity against a range of cancer cell lines, establishing its broad-spectrum anticancer potential.

Pinpointing the Molecular Mechanism: Dual EGFR and CDK2 Inhibition

To understand how the compound exerts its anticancer effects, it is crucial to identify its molecular targets. The aforementioned study revealed that the pyrrolidine carboxamide derivative acts as a dual inhibitor of both EGFR and CDK2.[3]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation, triggers intracellular signaling pathways that promote cell growth, proliferation, and survival. Its overactivity is a hallmark of many cancers.

  • CDK2 Inhibition: Cyclin-Dependent Kinase 2 is a key regulator of the cell cycle, specifically the G1 to S phase transition. Inhibiting CDK2 can halt the uncontrolled proliferation of cancer cells.

The dual-targeting nature of this compound is particularly advantageous, as it can simultaneously block two critical pathways involved in tumor progression, potentially leading to a more robust and durable anticancer response.[2][4]

Table 2: In Vitro Enzymatic Inhibition of EGFR and CDK2 [3]

Target EnzymeIC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)
EGFR95Erlotinib80
CDK225Dinaciclib20

These enzymatic assays confirm that the compound directly interacts with and inhibits the activity of both EGFR and CDK2 at nanomolar concentrations, providing a clear mechanistic basis for its observed antiproliferative effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation CDK2 CDK2/Cyclin E G1_S_Transition G1-S Phase Transition CDK2->G1_S_Transition G1_S_Transition->Proliferation Compound Pyrrolidine Carboxamide Compound->EGFR Inhibition Compound->CDK2 Inhibition EGF EGF EGF->EGFR

Caption: Dual inhibition of EGFR and CDK2 pathways by pyrrolidine carboxamide.

In Vivo Validation: Translating In Vitro Promise to Preclinical Efficacy

While in vitro data is essential for initial characterization, the true test of an anticancer compound's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are critical for evaluating a drug's efficacy, safety, and pharmacokinetic profile.

For a structurally related series of 2-arylpyrrolidine-1-carboxamides, in vivo anticancer activity was evaluated in a murine tumor model.[5]

Experimental Protocol: Murine Ehrlich Ascites Carcinoma Model
  • Animal Model: Swiss albino mice are used for this model.

  • Tumor Induction: Mice are inoculated with Ehrlich ascites carcinoma (EAC) cells to induce tumor growth.

  • Treatment: Following tumor implantation, mice are treated with the test compound, a vehicle control, and a positive control (e.g., a standard chemotherapy drug) for a specified duration.

  • Efficacy Evaluation: The primary endpoints for efficacy are the increase in lifespan (ILS) and the number of surviving animals at the end of the study period (e.g., 60 days).

G start Start inoculation Inoculate Mice with EAC Cells start->inoculation grouping Randomize into Treatment Groups inoculation->grouping treatment Administer Compound, Vehicle, or Positive Control grouping->treatment monitoring Monitor Survival and Tumor Burden treatment->monitoring endpoint Endpoint Analysis: Increased Lifespan (ILS) & Survivor Count monitoring->endpoint

Caption: Workflow for in vivo efficacy testing in a murine cancer model.

In Vivo Efficacy Results

In the study by Tsvetkov et al. (2022), the 2-arylpyrrolidine-1-carboxamides demonstrated significant in vivo anticancer activity.[5]

Table 3: In Vivo Anticancer Activity of a Representative 2-Arylpyrrolidine-1-Carboxamide [5]

Treatment GroupIncreased Lifespan (ILS %)Survivors at Day 60 (%)
Vehicle Control-0
Pyrrolidine Carboxamideup to 447%up to 83%
Reference Drug (e.g., Tamoxifen)Varies by studyVaries by study

These results provide compelling evidence that the potent in vitro activity of the pyrrolidine carboxamide scaffold translates into significant therapeutic efficacy in a preclinical cancer model. The substantial increase in lifespan and the high percentage of long-term survivors underscore the potential of this class of compounds for clinical development.

Establishing the Correlation: Connecting the Dots Between In Vitro and In Vivo Data

The ultimate goal of preclinical drug development is to establish a strong in vitro-in vivo correlation (IVIVC). A robust IVIVC allows researchers to use in vitro data to predict in vivo performance, thereby streamlining the drug development process and reducing the reliance on extensive animal testing.

In the case of the representative pyrrolidine carboxamide, we can draw several key correlations:

  • Potency Translation: The sub-micromolar IC₅₀ values observed in the in vitro antiproliferation assays are consistent with the significant tumor growth inhibition and increased lifespan seen in the in vivo model. This suggests that the compound reaches and maintains a therapeutically relevant concentration at the tumor site.

  • Mechanism of Action: The dual inhibition of EGFR and CDK2, key drivers of cell proliferation, provides a strong mechanistic rationale for the potent anticancer effects observed both in cell culture and in the animal model.

  • Broad-Spectrum Potential: The activity of the compound across multiple cancer cell lines in vitro suggests that its efficacy may extend to a variety of tumor types in vivo.

Comparison with Alternative Anticancer Agents

The pyrrolidine carboxamide derivative compares favorably with established anticancer agents. For instance, its in vitro potency is comparable to or, in some cases, exceeds that of standard-of-care drugs like doxorubicin and erlotinib.[3] Furthermore, its dual-targeting mechanism may offer an advantage over single-target agents, which are often susceptible to the development of resistance.

Conclusion and Future Directions

The data presented in this guide illustrates a compelling case for the therapeutic potential of pyrrolidine carboxamide derivatives as anticancer agents. The strong correlation between the potent and specific in vitro activity and the significant in vivo efficacy highlights the robustness of this chemical scaffold for oncology drug discovery.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD analyses are needed to optimize dosing regimens and further strengthen the IVIVC.

  • Xenograft Models: Evaluating the lead compounds in human tumor xenograft models will provide a more clinically relevant assessment of their efficacy.

  • Combination Therapies: Exploring the synergistic effects of pyrrolidine carboxamide inhibitors with other anticancer agents could lead to more effective treatment strategies.

By continuing to bridge the gap between in vitro and in vivo findings, the scientific community can accelerate the development of novel and effective cancer therapies based on the versatile pyrrolidine carboxamide scaffold.

References

  • Youssif, B. G., Abdel-Atty, M. M., Al-Saadi, M. S., Abdel-Wahab, B. F., & Hayallah, A. M. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Archiv der Pharmazie, e2300438.
  • Tsvetkov, V. B., Tsyganov, D. V., Zhidkova, E. M., Kustova, T. S., & Nelyubina, Y. V. (2022). Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Molecules, 27(15), 4994.
  • Petri, A. D., Scurria, A., & Spano, V. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 16(7), 930.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164947, this compound. Retrieved from [Link].

  • Aboul-Enein, M. N., El-Azzouny, A. A., Saleh, O. A., El-Demellawy, M. A., & Abou-Seri, S. M. (2016). Synthesis, bio-evaluation and molecular modeling studies of (2S)-1-[({[1-substituted cyclohexyl] methyl} amino) acetyl] pyrrolidine-2-carbonitriles for their DPP-4 inhibiting activity. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 230-240.
  • Youssif, B. G., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available from: [Link]

  • Gomaa, H. A., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Development and Validation of Analytical Methods for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for method development and validation, grounded in first principles and aligned with global regulatory expectations. We will explore the comparative strengths of leading analytical technologies, provide detailed experimental workflows, and explain the scientific rationale behind key procedural choices.

Introduction: The Analytical Imperative

This compound, a chiral derivative of the proline scaffold, represents a class of molecules with significant potential in synthetic chemistry and pharmaceutical development. Its precise and accurate measurement is critical for ensuring product quality, understanding reaction kinetics, assessing stability, and supporting regulatory filings. The objective of validating an analytical procedure is to demonstrate its fitness for a specific intended purpose[1][2][3]. This guide is structured to provide the scientific and procedural foundation necessary to achieve this objective, in alignment with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[4][5][6][7][8].

Foundational Strategy: Analyte-Centric Method Selection

A robust analytical method begins with a thorough understanding of the analyte. This compound possesses a molecular weight of approximately 156.2 g/mol , a polar amide functional group, and a tertiary amine within a pyrrolidine ring. These features suggest that several analytical techniques could be viable, each with distinct advantages and limitations.

Key Physicochemical Properties of the Target Analyte:

PropertyValue (Predicted)Implication for Analysis
Molecular Formula C₈H₁₄N₂O---
Molecular Weight 156.2 g/mol Suitable for mass spectrometry.
Polarity HighFavorable for reverse-phase or HILIC chromatography.
Volatility LowGC analysis may require derivatization.
Chirality (S)-enantiomerChiral separation may be necessary depending on the context.

Our comparative analysis will focus on three principal techniques:

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): The gold standard for quantification of small molecules in complex matrices due to its exceptional sensitivity and specificity.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, offering high chromatographic resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for definitive structural elucidation and a primary method for quantitative analysis (qNMR) without the need for an identical reference standard.

Premier Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the routine quantification of this compound, particularly at low concentrations or in complex sample matrices (e.g., biological fluids, crude reaction mixtures), HPLC-MS/MS is the method of choice. Its power lies in the combination of physical separation by chromatography and mass-based detection, which provides a high degree of certainty in identification and quantification.

Rationale for HPLC-MS/MS Selection

The polarity and low volatility of our target analyte make it an ideal candidate for HPLC. The coupling with tandem mass spectrometry allows for the selection of specific precursor-product ion transitions, effectively filtering out background noise and co-eluting impurities. This high selectivity is crucial for achieving low limits of detection and quantification. Validated LC-MS/MS methods for related pyrrolidone structures have demonstrated excellent performance in various matrices[9][10][11].

Workflow for Method Development and Validation

The following diagram illustrates the logical flow from initial method development through to full validation, in accordance with ICH and FDA guidelines[1][4][6].

method_development_validation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile (ATP) Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE) Dev_Start->Sample_Prep LC_Params Select Column & Mobile Phase Sample_Prep->LC_Params MS_Params Optimize MS Parameters (Ionization, MRM Transitions) LC_Params->MS_Params Specificity Specificity / Selectivity MS_Params->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method_Ready Validated Method Ready for Routine Use Robustness->Method_Ready Method Fit for Purpose

Caption: Workflow for HPLC-MS/MS Method Development and Validation.

Experimental Protocol: HPLC-MS/MS

This protocol is a robust starting point for the development of a validated method.

1. Sample Preparation (from a hypothetical reaction mixture):

  • Objective: To extract the analyte and remove interfering substances.

  • Procedure:

    • Accurately weigh 10 mg of the reaction mixture and dissolve in 10 mL of a 50:50 acetonitrile:water solution.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Prepare a dilution series for calibration standards and quality control (QC) samples using a known reference standard of this compound.

2. HPLC Conditions:

  • Rationale: A C18 column is a versatile starting point for retaining polar compounds. The mobile phase composition is chosen to ensure good peak shape and retention.

  • Parameters:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

3. MS/MS Conditions:

  • Rationale: Electrospray ionization in positive mode is typically effective for compounds with amine groups. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions (Hypothetical):

      • Quantifier: 157.1 > 114.1 (loss of acetyl group)

      • Qualifier: 157.1 > 84.1 (fragmentation of the pyrrolidine ring)

Validation Parameters and Acceptance Criteria

The validation of the method must demonstrate its suitability for the intended purpose by assessing a set of core performance characteristics as defined by ICH Q2(R2)[1][2][5].

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.No interfering peaks at the retention time of the analyte in blank samples.
Linearity To show a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.995
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.80-120% recovery for low concentrations, 98-102% for higher concentrations.
Precision (%RSD)The degree of scatter between a series of measurements.Repeatability (intra-day): ≤ 2%; Intermediate Precision (inter-day): ≤ 3%
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision ≤ 20% RSD
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits.

Alternative and Complementary Techniques

While HPLC-MS/MS is often the preferred method for quantification, other techniques offer unique advantages and can be used as alternatives or for complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Given the amide functionality and likely low volatility of this compound, direct analysis by GC may be challenging. However, derivatization to increase volatility could make this a viable, albeit more complex, option.

Comparison of HPLC-MS/MS and GC-MS:

FeatureHPLC-MS/MSGC-MS
Analyte Suitability Excellent for polar, non-volatile compounds.Best for volatile, thermally stable compounds. May require derivatization for the target analyte.
Sample Preparation Often simpler (dilute and shoot).Can be more complex if derivatization is needed.
Sensitivity Generally very high (pg/mL to fg/mL).Also very sensitive, but can be limited by derivatization efficiency.
Matrix Effects Susceptible to ion suppression/enhancement.Less prone to matrix effects in the ion source.
Instrumentation Cost High.Moderate to High.

A validated GC-MS method for related compounds like N-methylpyrrolidone has been reported, demonstrating its potential if challenges related to volatility can be overcome[12].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) can provide definitive evidence of the compound's identity and purity.

Furthermore, Quantitative NMR (qNMR) is a powerful primary analytical method. It allows for the determination of the concentration of a substance by comparing the integral of one of its signals with the integral of a signal from a certified reference standard of a different compound, weighed into the same solution.

Advantages of qNMR:

  • Primary Method: Does not require a reference standard of the analyte itself.

  • High Precision: Can achieve excellent precision and accuracy.

  • Non-destructive: The sample can be recovered after analysis.

Comparison of NMR with Chromatographic Methods:

FeatureHPLC-MS/MS & GC-MSNMR Spectroscopy
Primary Use Quantification and identification.Structural elucidation and quantification (qNMR).
Sensitivity Very high (trace level analysis).Lower sensitivity (requires µg to mg of sample).
Throughput High (minutes per sample).Lower (can be 15+ minutes per sample).
Information Provided Retention time and mass-to-charge ratio.Detailed structural information and absolute quantification.

The use of NMR for structural and conformational analysis of pyrrolidine derivatives is well-established[13][14].

Conclusion and Recommendations

The selection of an analytical method for this compound should be guided by the specific analytical objective.

  • For sensitive, high-throughput quantification in complex matrices, a validated HPLC-MS/MS method is the superior choice. Its specificity and sensitivity are unmatched for this application.

  • For unambiguous structural confirmation and purity assessment , NMR spectroscopy is essential. qNMR should be considered as a primary method for creating in-house reference standards.

  • GC-MS may be a viable alternative if the analyte is sufficiently volatile or if a reliable derivatization procedure can be developed, particularly in contexts where matrix effects are a significant challenge for LC-MS/MS.

The following diagram outlines a recommended decision-making process for selecting the appropriate analytical technique.

decision_tree Start What is the primary analytical goal? Quantification Quantification Start->Quantification Structure Structural Elucidation / Purity Start->Structure Matrix Is the matrix complex or is high sensitivity required? Quantification->Matrix NMR Use NMR (1D & 2D) Structure->NMR Primary Method HPLC_MSMS Develop & Validate HPLC-MS/MS Matrix->HPLC_MSMS Yes GC_or_qNMR Consider GC-MS (if volatile) or qNMR Matrix->GC_or_qNMR No

Caption: Decision tree for analytical method selection.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most comprehensive and reliable analytical data for this compound, ensuring scientific rigor and regulatory compliance throughout the product lifecycle.

References

  • Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025). University of Miami. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Available at: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (2010). PubMed. Available at: [Link]

  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (n.d.). ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • N-methylpyrrolidine-2-carboxamide. (n.d.). PubChem. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]

  • Gas Chromatographic Method for the Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine, a Metabolite of N,N-dimethylformamide and N-methylformamide, in Human Urine. (n.d.). PubMed. Available at: [Link]

  • (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (n.d.). Google Patents.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. (2021). ResearchGate. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Available at: [Link]

  • LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Available at: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. (2010). PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Available at: [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET and DMPK. Available at: [Link]

  • Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. (2025). ResearchGate. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Available at: [Link]

  • Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. (n.d.). ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]

  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). GRCTS. Available at: [Link]

Sources

Confirming the mechanism of action of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Definitive Guide to the Mechanism of Action of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Ac-Pro-NHMe) Subtitle: Benchmarking the "Proline Switch": A Comparative Analysis for Biophysical Assays and Drug Discovery

Executive Summary: The Canonical "Proline Switch"

This compound, commonly abbreviated as Ac-Pro-NHMe , is not a typical therapeutic drug but a biophysical reference standard . It serves as the fundamental model system for the prolyl peptide bond isomerization , a rate-limiting molecular switch in protein folding and the specific target of Peptidyl-Prolyl Isomerases (PPIases) such as Cyclophilins and FKBPs.

For drug development professionals, Ac-Pro-NHMe is the "gold standard" substrate used to:

  • Validate PPIase Activity: Confirm the mechanism of enzymes targeted in cancer and neurodegeneration.

  • Calibrate NMR Methods: Serve as a control for Exchange Spectroscopy (EXSY) due to its distinct cis/trans equilibrium.

  • Model Bioavailability: Mimic the conformational restrictions of proline-rich peptide drugs.

This guide objectively compares Ac-Pro-NHMe against high-throughput chromogenic alternatives, establishing why it remains the superior choice for mechanistic fidelity despite lower throughput.

Mechanism of Action: The Cis-Trans Equilibrium

Unlike other amino acids, the cyclic structure of proline restricts rotation around the N-C


 bond (

), locking the backbone into a specific conformation. However, the preceding peptide bond (amide bond) possesses partial double-bond character and can exist in two distinct isomers: trans (anti) and cis (syn).
  • The Mechanism: Ac-Pro-NHMe undergoes spontaneous, reversible isomerization between these two states.

  • The Barrier: The resonance stabilization of the amide bond creates a high rotational energy barrier (

    
     kcal/mol or 85 kJ/mol).
    
  • The Equilibrium: In aqueous solution, Ac-Pro-NHMe exists as a mixture of ~75-80% trans and ~20-25% cis . This significant cis population is unique to proline (non-proline residues are >99.9% trans).

Significance: This spontaneous isomerization is slow (timescale of seconds) and is the "bottleneck" in protein folding. PPIases catalyze this specific rotation, reducing the


 by stabilizing the twisted transition state.
Visualizing the Pathway

Isomerization_Mechanism Trans Trans-Isomer (Major Conformer, ~80%) TS Transition State (Twisted Amide, 90°) Trans->TS Activation Energy (ΔG‡ ≈ 20 kcal/mol) TS->Trans Relaxation Cis Cis-Isomer (Minor Conformer, ~20%) TS->Cis Relaxation Cis->TS Re-crossing PPIase PPIase Enzyme (e.g., Cyclophilin) PPIase->TS Catalysis: Stabilizes TS, Lowers ΔG‡

Figure 1: The thermodynamic energy landscape of Ac-Pro-NHMe isomerization. The high energy barrier prevents rapid interconversion without enzymatic catalysis.

Comparative Performance Analysis

In drug discovery assays (e.g., screening for Cyclophilin inhibitors), Ac-Pro-NHMe is often compared to chromogenic substrates.

Table 1: Ac-Pro-NHMe vs. Chromogenic Alternatives
FeatureAc-Pro-NHMe (The Reference) Suc-Ala-Pro-pNA (Chromogenic) Fluorogenic Peptides
Physiological Relevance High: Native peptide backbone mimic.Medium: Artificial p-nitroanilide leaving group alters electronics.High: But bulky fluorophores can cause steric artifacts.
Detection Method NMR (1H, 13C) or UV (206 nm) UV/Vis (390-410 nm) Fluorescence Plate Reader
Sensitivity Low (Requires mM concentrations).High (µM concentrations).Very High (nM concentrations).
Throughput Low (Detailed mechanistic study).High (Rapid HTS screening).High (HTS screening).
Kinetic Data Output Direct

and

.
Coupled rate (

) via chymotrypsin digestion.
Direct or coupled rates.[1]
Primary Use Case Mechanism of Action confirmation; NMR structural studies. Routine IC50 screening of inhibitors. Low-volume, high-sensitivity assays.

Expert Insight: While Suc-Ala-Pro-pNA is faster for screening, Ac-Pro-NHMe is required to prove that a drug candidate is a true competitive inhibitor of the natural substrate binding pocket, rather than an artifact of the artificial pNA group.

Experimental Protocol: Validating Isomerization via 2D EXSY NMR

This protocol describes the "Gold Standard" method for measuring the exchange rate (


) of Ac-Pro-NHMe, validating the mechanism of action of PPIases or the stability of the probe itself.

Objective: Quantify the magnetization transfer between cis and trans methyl protons.

Materials:
  • Compound: 10-20 mM Ac-Pro-NHMe.

  • Solvent: D₂O (deuterated water) or CDCl₃ (for hydrophobic comparison).

  • Instrument: 500 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve Ac-Pro-NHMe in D₂O to a final concentration of 15 mM.

    • Note: High concentration is required for sufficient signal-to-noise in 2D experiments.

  • 1D 1H NMR (Reference Spectrum):

    • Acquire a standard proton spectrum.

    • Identify Peaks: Locate the N-methyl doublet. You will see two sets of signals:

      • Major peak (~2.7 ppm): Trans-isomer.

      • Minor peak (~2.9 ppm): Cis-isomer.

    • Integration: Integrate peaks to determine equilibrium constant

      
      .
      
  • 2D NOESY/EXSY Acquisition:

    • Pulse Sequence: noesyphpr (Phase-sensitive NOESY).

    • Mixing Time (

      
      ):  This is the critical variable. Set 
      
      
      
      to roughly
      
      
      (approx 0.5 to 1.0 seconds for uncatalyzed exchange at 25°C).
    • Acquire data with sufficient scans (e.g., 16-32 scans per increment).

  • Data Analysis:

    • Process the 2D spectrum.

    • Observe Cross-Peaks: You will see diagonal peaks (auto-peaks) and off-diagonal cross-peaks.

    • Causality: Cross-peaks appear only if the molecule physically isomerizes from cis to trans (or vice versa) during the mixing time

      
      .
      
    • Calculation: Use the peak volumes (

      
      ) to calculate the rate constant 
      
      
      
      :
      
      
Visualizing the Experimental Logic

NMR_Protocol cluster_analysis Data Interpretation Sample Sample Prep: Ac-Pro-NHMe in D2O Pulse NMR Pulse Sequence: 90° - t1 - 90° - τm - 90° Sample->Pulse Mixing Mixing Time (τm): Chemical Exchange Occurs (Cis ↔ Trans) Pulse->Mixing Detection Acquisition (t2) Mixing->Detection Spectrum 2D Spectrum Analysis Detection->Spectrum Diagonal Diagonal Peaks: No Exchange Spectrum->Diagonal Cross Cross Peaks: Exchange Confirmed Spectrum->Cross

Figure 2: The 2D EXSY NMR workflow for quantifying the isomerization rate.

References

  • Comparison of Proline Models: Hinderaker, M. P., & Raines, R. T. (2003). An electronic effect on protein structure. Protein Science, 12(6), 1188–1194.

  • Original Mechanistic Studies: Fischer, G. (2000). Chemical aspects of peptide bond isomerisation. Chemical Society Reviews, 29, 119-127.

  • NMR Methodology: Wüthrich, K. (1976). NMR in Biological Research: Peptides and Proteins. North-Holland Publishing Company.
  • Solvent Effects: Thomas, K. M., et al. (2006). Solvent Effects on the Cis/Trans Isomerization of Ac-Pro-NHMe. Journal of Physical Chemistry A, 110(8), 2637–2643.

Sources

Safety Operating Guide

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

This guide outlines the safe handling and disposal procedures for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (commonly referred to as N-Acetyl-L-proline methylamide ). While this compound is often used as a model for peptide bonds or a pharmaceutical intermediate and is generally considered low-toxicity compared to heavy metals or organophosphates, it requires strict adherence to organic waste protocols to prevent environmental contamination and regulatory non-compliance.

Chemical Profile
ParameterDetail
Systematic Name This compound
Common Synonyms N-Acetyl-L-proline methylamide; Ac-Pro-NHMe
CAS Number 19460-99-2 (Generic for isomer: 22465-48-1)
Molecular Formula C₈H₁₄N₂O₂
Physical State White to off-white crystalline powder (Standard)
Solubility Soluble in water, methanol, ethanol
Primary Hazard Irritant (Skin/Eye/Respiratory)

Hazard Assessment & Safety Causality

Before disposal, one must understand the why behind the safety measures. This compound is an organic amide .

  • Stability: Amides are generally stable but can hydrolyze in the presence of strong acids or bases, releasing amines (methylamine) and carboxylic acids. Causality: Therefore, this waste must never be commingled with acidic waste streams to prevent heat generation or fume release.

  • Toxicology: While not P-listed (acutely toxic), it is a skin and eye irritant (GHS Category 2).[1] Causality: Dust generation during transfer is the primary exposure risk. Respiratory protection (N95 or fume hood) is mandatory during solid waste consolidation.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Segregation

Determine the state of the waste. The disposal path diverges based on whether the material is a pure solid or dissolved in solution.

Critical Rule: Do not mix with oxidizers (e.g., nitric acid, perchlorates). Amides can react with strong oxidizers to form unstable intermediates.

Phase 2: Packaging & Labeling
Scenario A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Double-bag the powder in 6-mil polyethylene bags before placing it in the rigid container. This prevents "puffing" of dust when the container is opened at the incineration facility.

  • Labeling:

    • Content: "Non-Regulated Organic Solid" (unless mixed with hazardous contaminants).

    • Constituents: "this compound (100%)".

    • Hazard Checkbox: Mark "Irritant".

Scenario B: Liquid Waste (In Solution)
  • Solvent Check: Identify the carrier solvent.

    • If Water/Buffer:[2][1] Collect in "Aqueous Organic Waste" carboys.

    • If Methanol/Acetonitrile: Collect in "Flammable Organic Waste" carboys.

  • pH Check: Ensure the solution pH is between 5 and 9. If extremely acidic or basic, neutralize carefully before adding to the main waste carboy to prevent hydrolysis reactions.

  • Labeling: List the solvent first (e.g., "Methanol 95%, N-Acetyl-L-proline methylamide 5%").

Phase 3: Final Disposal Method

The only acceptable final disposal method for this pharmaceutical intermediate is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Do NOT dispose of down the drain (sanitary sewer). Even if water-soluble, it increases the Chemical Oxygen Demand (COD) of the effluent and may not be fully removed by municipal treatment.

  • Do NOT trash in regular municipal waste.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalWorkflow Start Start: Identify Waste This compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPack Double Bag -> HDPE Jar Label: Non-Regulated Organic Solid Solid->SolidPack SolventCheck Identify Solvent Liquid->SolventCheck Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic Organic Solvent (MeOH, ACN, etc.) SolventCheck->Organic AqPack Carboy: Aqueous Waste Check pH (5-9) Aqueous->AqPack OrgPack Carboy: Flammable/Organic Label: Solvent Name + Trace Amide Organic->OrgPack Disposal Hand off to EHS / Waste Vendor Method: High-Temp Incineration SolidPack->Disposal AqPack->Disposal OrgPack->Disposal

Figure 1: Decision tree for the segregation and packaging of amide derivative waste based on physical state and solvent carrier.

Regulatory & Compliance Data

When filling out waste manifests (e.g., EPA Form 8700-22), use the following classifications. Note: Regulations vary by region; verify with your local EHS officer.

Regulatory BodyClassificationWaste CodeNotes
US EPA (RCRA) Non-Hazardous*None (or D001)Pure substance is not listed. If in flammable solvent, use D001.
EU (EWC) Organic Chemical Waste16 05 09"Discarded chemicals other than those mentioned in 16 05 06..."
DOT (Transport) Not RegulatedN/ANot a DOT Hazardous Material in solid form.

Self-Validating Checklist:

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110756, N-Acetyl-L-proline methylamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations."[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS) 29 CFR 1910.1200."[4][5] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.